Dibucaine Hydrochloride
Description
See also: Dibucaine (has active moiety); this compound; Secobarbital Sodium (component of) ... View More ...
Properties
IUPAC Name |
2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBBMHQKZBJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976471 | |
| Record name | Cinchocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>57 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855998 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61-12-1 | |
| Record name | Dibucaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibucaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibucaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z97702A5DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Dibucaine Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Dibucaine Hydrochloride, a potent long-acting local anesthetic. The information presented herein is intended to support research and development activities by providing essential data on its chemical characteristics, mechanism of action, and relevant experimental methodologies.
Core Physicochemical Properties
This compound's utility in research and clinical settings is underpinned by its distinct physicochemical characteristics. A summary of these key properties is presented in the tables below.
Table 1: Chemical Identification of this compound
| Property | Value |
| IUPAC Name | 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;hydrochloride |
| Chemical Formula | C₂₀H₃₀ClN₃O₂ |
| Molecular Weight | 379.9 g/mol [1] |
| CAS Number | 61-12-1 |
Table 2: Physicochemical Data of this compound
| Property | Value |
| Melting Point | 97-101 °C[2][3][4] |
| pKa | 8.3 |
| logP (Octanol-Water Partition Coefficient) | 4.4 |
| Solubility | Freely soluble in water, alcohol, acetone, and chloroform.[5] Slightly soluble in methanol and DMSO.[4][6] |
| Appearance | White to light yellow crystalline powder.[2] |
Mechanism of Action: Sodium Channel Blockade
This compound's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels in neuronal cell membranes.[7] This action inhibits the initiation and conduction of nerve impulses, leading to a loss of sensation.
The process begins with the uncharged base form of dibucaine diffusing across the neuronal membrane. Once inside the cytoplasm, it becomes protonated. This charged form then binds to the inner pore of the voltage-gated sodium channel, physically obstructing the passage of sodium ions. This binding preferentially occurs when the channel is in the open or inactivated state, meaning that neurons that are actively firing are more susceptible to blockade. The interaction is thought to involve key amino acid residues within the channel's structure, prolonging the inactivated state and preventing the return to the resting state necessary for subsequent action potentials.
Downstream Cellular Effects
Beyond its primary action on sodium channels, research has indicated that dibucaine can influence other cellular processes. These secondary effects may contribute to both its therapeutic and potential toxicological profiles.
-
Mitochondrial Function: Dibucaine has been shown to inhibit cytochrome oxidase, a key enzyme in the mitochondrial respiratory chain.[2] It can also affect ion transport across the inner mitochondrial membrane, including the K+/H+ antiport system.[4][7]
-
Intracellular Calcium Regulation: Studies suggest that dibucaine can displace calcium from the sarcolemma, potentially leading to an increase in intracellular calcium concentration and affecting cellular processes such as muscle contraction.[3] It may also inhibit the activation of MAP kinase mediated by L-type calcium channels.[8]
-
Apoptosis: There is evidence to suggest that dibucaine can inhibit Bax-induced cytochrome c release from mitochondria, a critical step in the apoptotic cascade.[9]
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following are generalized protocols for determining the pKa and logP of this compound.
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of this compound with a standardized solution of a strong base while monitoring the pH.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 10 mM) in deionized water.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the solution in a thermostatted vessel and continuously stir.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Determination of logP by Shake-Flask Method
This classic method involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of this compound in either the aqueous or organic phase.
-
Add known volumes of the n-octanol and aqueous phases to a separatory funnel or centrifuge tube.
-
Add a known amount of the this compound stock solution.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully collect samples from both the aqueous and organic phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
References
- 1. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome oxidase by dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibucaine displaceable sarcolemmal Ca2+ fraction in guinea-pig cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Transport Processes in Corn Mitochondria : I. Effect of the Local Anesthetic Dibucaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Potent inhibition of anoxic depolarization by the sodium channel blocker dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion transport processes in corn mitochondria : I. Effect of the local anesthetic dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibucaine and tetracaine inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Bax-induced cytochrome c release from neural cell and brain mitochondria by dibucaine and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Dibucaine Hydrochloride on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibucaine Hydrochloride, a potent local anesthetic, exerts its primary mechanism of action through the blockade of voltage-gated sodium channels (Nav). This inhibition of sodium ion influx across neuronal membranes prevents the generation and propagation of action potentials, resulting in a reversible block of nerve conduction. The interaction of Dibucaine with these channels is highly dependent on the conformational state of the channel, a principle encapsulated by the modulated receptor hypothesis. This guide provides a detailed examination of this mechanism, including available quantitative data, comprehensive experimental protocols, and visual representations of the key pathways and processes involved. While specific quantitative data for Dibucaine's state-dependent block is less abundant in the literature compared to other local anesthetics like lidocaine, this document synthesizes the available information and provides a comparative context.
Introduction to this compound and Voltage-Gated Sodium Channels
This compound is recognized as one of the most potent long-acting local anesthetics.[1] Its clinical efficacy is directly tied to its ability to interact with voltage-gated sodium channels, which are critical for electrical signaling in excitable tissues such as neurons and cardiomyocytes.[1][2][3] These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[2][4] The affinity of Dibucaine for the sodium channel varies significantly with each of these states.[2]
The Modulated Receptor Hypothesis: A State-Dependent Blockade
The interaction of Dibucaine with voltage-gated sodium channels is best explained by the modulated receptor hypothesis.[2][5] This model posits that:
-
Local anesthetics bind to a specific receptor site within the sodium channel pore.[2]
-
The affinity of the drug for this receptor is dependent on the conformational state of the channel.[2]
-
Dibucaine exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.[2][5]
This state-dependent binding leads to a "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[6] Repetitive depolarization drives more channels into the open and inactivated states, for which Dibucaine has a higher affinity, thus enhancing the blocking effect.[6]
Pathways of Channel Access
Dibucaine, as a protonatable amine, can access its binding site through two primary pathways:
-
Hydrophobic Pathway: The neutral, lipid-soluble form of Dibucaine can partition into the cell membrane and diffuse laterally to access the binding site within the channel pore through fenestrations in the protein structure. This pathway is thought to be primarily responsible for the tonic block of resting channels.[7]
-
Hydrophilic Pathway: The charged, protonated form of Dibucaine can enter the channel from the intracellular side when the channel is in its open conformation. This is the predominant pathway for use-dependent block.[7][8]
Molecular Basis of Interaction
Site-directed mutagenesis studies have identified key amino acid residues within the S6 transmembrane segments of the sodium channel's four domains (DI-DIV) as forming the local anesthetic binding site.[2] Aromatic residues, such as phenylalanine and tyrosine, in these regions are particularly crucial for the high-affinity binding of local anesthetics.[2] The binding of Dibucaine to this site is thought to physically occlude the pore and/or allosterically stabilize the inactivated state of the channel, thereby preventing sodium ion permeation.[2][9]
Quantitative Analysis of Dibucaine's Action
While specific quantitative data for Dibucaine's state-dependent affinities are not extensively detailed in readily available literature, its high potency suggests significantly low dissociation constants (Kd) or IC50 values, particularly for the inactivated state. For context, the following tables summarize representative quantitative data for the well-studied local anesthetics, lidocaine and bupivacaine. It is important to note that these values can vary depending on the specific sodium channel isoform, experimental conditions, and the voltage protocols used.
Table 1: State-Dependent IC50 Values for Lidocaine on Voltage-Gated Sodium Channels
| Channel State | NaV Isoform | IC50 (µM) | Reference |
| Resting (Tonic Block) | µ1 (skeletal muscle) & hH1 (cardiac) | ~235 - 491 | [10] |
| Resting (Tonic Block) | Inactivation-deficient | ~300 | [2] |
| Open | Inactivation-deficient | ~20 | [2] |
| Inactivated | µ1 (skeletal muscle) & hH1 (cardiac) | ~10 - 19 | [10] |
| Inactivated | hH1 (cardiac) | ~11 | [7] |
Table 2: Comparative IC50 Values for Tonic Block by Various Local Anesthetics
| Local Anesthetic | IC50 for Na+ Channel Tonic Block (µM) | Reference |
| Bupivacaine | 27 | [11] |
| Lidocaine | 204 | [11] |
| Etidocaine | 18 | [11] |
| Tetracaine | 0.7 | [11] |
| Procaine | 60 | [11] |
| Mepivacaine | 149 | [11] |
Experimental Protocols
The primary technique for studying the effects of Dibucaine on voltage-gated sodium channels is whole-cell patch-clamp electrophysiology .[11][12][13] This method allows for the precise control of the membrane potential and the recording of ionic currents through the channels.
Representative Whole-Cell Patch-Clamp Protocol
-
Cell Preparation:
-
Use a cell line stably or transiently expressing the voltage-gated sodium channel isoform of interest (e.g., HEK-293 cells expressing NaV1.5).
-
Alternatively, primary cultured neurons (e.g., dorsal root ganglion neurons) or isolated cardiomyocytes can be used.[12]
-
Cells are plated on glass coverslips for recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium and fluoride are used to block potassium and calcium channels, respectively, to isolate the sodium current).
-
This compound Stock Solution: Prepare a high concentration stock solution (e.g., 10-100 mM) in the external solution and perform serial dilutions to obtain the desired final concentrations.
-
-
Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Use a patch-clamp amplifier and data acquisition system to control the membrane potential and record the sodium currents.
-
-
Voltage Protocols:
-
Tonic Block (Resting State Affinity): Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) before and after application of Dibucaine. The reduction in the peak current amplitude reflects the tonic block.[6]
-
Use-Dependent Block (Open and Inactivated State Affinity): From a hyperpolarized holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms at 5-10 Hz). The progressive decrease in the peak current amplitude during the pulse train indicates use-dependent block.[6]
-
Steady-State Inactivation: To determine the affinity for the inactivated state, hold the cell at various depolarizing potentials (e.g., from -120 mV to -40 mV in 10 mV increments for 500 ms) followed by a test pulse to -10 mV. The shift in the voltage-dependence of inactivation in the presence of Dibucaine is used to calculate the affinity for the inactivated state.[14]
-
Visualizations
Signaling Pathway of Sodium Channel Blockade
Caption: Hydrophobic and hydrophilic pathways of Dibucaine action on sodium channels.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: A typical workflow for studying Dibucaine's effects using patch-clamp.
Modulated Receptor Hypothesis
Caption: State-dependent binding of Dibucaine as per the modulated receptor hypothesis.
Conclusion
This compound is a highly potent local anesthetic that functions by blocking voltage-gated sodium channels in a state-dependent manner. Its high affinity for the open and inactivated states of the channel underlies its profound use-dependent inhibitory effects. While a comprehensive quantitative dataset for Dibucaine's interaction with different channel states is an area for further research, the established principles of local anesthetic action provide a robust framework for understanding its mechanism. The experimental protocols and conceptual models presented in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate the pharmacology of Dibucaine and to develop novel therapeutics targeting voltage-gated sodium channels.
References
- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study | PLOS Computational Biology [journals.plos.org]
- 5. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. pnas.org [pnas.org]
- 8. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in steady-state inactivation between Na channel isoforms affect local anesthetic binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. homepages.gac.edu [homepages.gac.edu]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
The intricate dance of a local anesthetic and the neuronal membrane: An in-depth guide to the interaction of Dibucaine Hydrochloride with lipid bilayers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibucaine hydrochloride, a potent local anesthetic, exerts its primary effect through the blockade of voltage-gated sodium channels within neuronal membranes. However, its interaction with the lipid bilayer is a critical and multifaceted aspect of its mechanism, influencing its partitioning, localization, and ultimately, its clinical efficacy. This technical guide provides a comprehensive overview of the physicochemical interactions between this compound and neuronal lipid bilayers. It synthesizes quantitative data from various biophysical studies, details key experimental protocols, and presents visual models of the underlying molecular processes. The aim is to furnish researchers, scientists, and drug development professionals with a detailed understanding of these interactions to inform further research and the design of novel therapeutic agents.
Primary Mechanism of Action: Beyond Simple Channel Blockade
The canonical mechanism of action for dibucaine involves its passage across the neuronal membrane in its uncharged form.[1] Once in the cytoplasm, it becomes protonated and binds to the inner pore of voltage-gated sodium channels, effectively blocking sodium influx and preventing the propagation of action potentials.[1] This blockade is use-dependent, meaning that the anesthetic has a higher affinity for sodium channels that are in the open or inactivated state, which are more prevalent in actively firing neurons.[1]
However, the lipid bilayer is not a passive bystander in this process. Dibucaine's amphiphilic nature drives its interaction with the hydrophobic and electrostatic environments of the cell membrane.[2] These interactions modify the physical properties of the bilayer, which can indirectly influence the function of embedded ion channels and other membrane proteins.[2][3][4][5] Dibucaine has been shown to increase membrane fluidity, alter lipid packing, and induce changes in the lateral pressure profile of the bilayer.[6] These perturbations can affect the conformational state of membrane proteins, including the voltage-gated sodium channels, thus contributing to the overall anesthetic effect.
Caption: Mechanism of dibucaine action on voltage-gated sodium channels.
Quantitative Analysis of Dibucaine-Bilayer Interactions
The interaction of dibucaine with lipid bilayers has been quantified using a variety of biophysical techniques. The following tables summarize key findings from the literature, providing a comparative view of its effects on different model membrane systems.
Table 1: Partitioning and Localization of Dibucaine in Lipid Bilayers
| Lipid Composition | Method | Parameter | Value | Reference |
| Acidic Phospholipids | Calorimetry & Fluorescence Polarization | Partition Coefficient | > 3000 | [6] |
| Neutral Phospholipids | Calorimetry & Fluorescence Polarization | Partition Coefficient | ~150 (20x lower than acidic) | [6] |
| DMPC SUVs | Fluorescence Spectroscopy | Apparent Partition Coefficient (33°C) | Unaltered by cholesterol | [7] |
| DPPC SUVs | Resonance Energy Transfer | Localization | Near the glycerol backbone | [8] |
| PC, PS, PE mixture | ²H-NMR | Quinoline Ring Location | Polar region of lipids | [9] |
| PC, PS, PE mixture | ²H-NMR | Butoxy Group Location | Between acyl chains of lipids | [9] |
Table 2: Effects of Dibucaine on the Physical Properties of Lipid Bilayers
| Lipid Composition | Method | Parameter | Dibucaine Concentration | Effect | Reference |
| Acidic Phospholipids (PS, DPPG) | Calorimetry | Transition Temperature (Tc) | 1 x 10⁻⁴ M | Significant reduction | [6] |
| Neutral Phospholipids (DPPC) | Calorimetry | Transition Temperature (Tc) | 1 x 10⁻⁴ M | No alteration | [6] |
| Neutral Phospholipids (DPPC) | Calorimetry | Transition Temperature (Tc) | 2 x 10⁻³ M | Significant increase in fluidity | [6] |
| Acidic Phospholipid Vesicles | Fluorescence Polarization | Membrane Fluidity | 1 x 10⁻⁴ M | Increased | [6] |
| Synaptosomal Plasma Membrane Vesicles (SPMV) | Fluorescence Probe Techniques | Bulk Lateral Mobility & Annular Lipid Fluidity | Not specified | Increased (greater effect on inner monolayer) | |
| EPC and DMPC | Atomic Force Microscopy (AFM) | Elasticity Modulus | Varied | Maximum at concentration causing bilayer disruption | [10] |
| DOPC/DPPC/Cholesterol Liposomes | Optical Microscopy | Miscibility Transition Temperature (Tc) | 0.05 and 0.2 mM | Reduction | [3] |
| DOPC/DPPC/Cholesterol Liposomes | Optical Microscopy | Line Tension of Lo/Ld Phase Boundary | 0.05 and 0.2 mM | Reduction | [3] |
| DPPC Multilamellar Vesicles | Volume-Perturbation Calorimetry | Relaxation Time (τ_max) | 0 to 0.013 mole ratio | Decreased by a factor of ~2 | [11] |
Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies. Below are protocols for some of the key techniques used to investigate dibucaine-lipid interactions.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the changes in heat capacity of a lipid suspension as a function of temperature, allowing for the determination of the phase transition temperature (Tc) and enthalpy.
-
Vesicle Preparation:
-
A known amount of lipid (e.g., Dipalmitoylphosphatidylcholine - DPPC) is dissolved in an organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.
-
The film is dried under vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) with and without this compound at various concentrations.
-
The suspension is vortexed and subjected to several freeze-thaw cycles to ensure homogeneity and the formation of multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Aliquots of the lipid suspension and a reference solution (buffer) are sealed in DSC pans.
-
The pans are placed in the calorimeter, and the temperature is scanned over a range that encompasses the lipid phase transition (e.g., 20°C to 60°C for DPPC) at a controlled rate (e.g., 1°C/min).
-
The differential heat flow between the sample and reference is recorded as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (Tc), and the area under the peak (enthalpy of transition, ΔH).
-
Changes in Tc and ΔH in the presence of dibucaine are indicative of its interaction with the lipid bilayer. A decrease in Tc suggests a fluidizing effect.[6]
-
Fluorescence Spectroscopy
Fluorescence techniques are highly sensitive to the local environment of a fluorescent probe and can provide information on membrane fluidity, probe accessibility, and localization.
-
Membrane Fluidity using 1,6-diphenyl-1,3,5-hexatriene (DPH):
-
Prepare large unilamellar vesicles (LUVs) by extrusion of MLVs through polycarbonate filters.
-
Incorporate the fluorescent probe DPH into the lipid vesicles.
-
Add this compound to the vesicle suspension at the desired concentrations.
-
Measure the steady-state fluorescence anisotropy (r) of DPH using a fluorometer with polarizing filters.
-
A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.[6]
-
-
Localization using Resonance Energy Transfer (FRET):
-
Dibucaine can act as a fluorescence donor.[8]
-
A series of n-(9-anthroyloxy) fatty acids, where the anthroyloxy group is positioned at different depths within the bilayer, can be used as acceptors.[8]
-
The efficiency of energy transfer from dibucaine to each of the acceptors is measured.
-
The acceptor that quenches the dibucaine fluorescence most efficiently is located closest to the dibucaine molecule, thus revealing its depth of penetration into the bilayer.[8]
-
Caption: Experimental workflow for fluorescence anisotropy studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atomic-level information about the location and orientation of dibucaine within the lipid bilayer.
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of the desired lipid composition.
-
For ²H-NMR, use lipids or dibucaine that are selectively deuterated at specific positions.[9]
-
Hydrate the lipid film with a buffer containing dibucaine.
-
-
NMR Measurement:
-
Acquire ³¹P and ¹H magic-angle spinning (MAS) NMR spectra to confirm the overall bilayer structure is preserved.[12]
-
For ²H-NMR, the quadrupolar splitting of the deuterium signal is measured. This splitting is related to the motional averaging of the C-²H bond vector and provides an order parameter (S_CD) for that segment.[9]
-
For ¹H-NMR, nuclear Overhauser enhancement spectroscopy (NOESY) can be used to identify through-space interactions between protons on the dibucaine molecule and protons on the lipid molecules, revealing their proximity.[12]
-
-
Data Analysis:
-
By comparing the order parameters of different deuterated segments of both the lipids and dibucaine, a detailed picture of the drug's location and its effect on lipid chain order can be constructed.[9]
-
NOESY cross-peaks provide direct evidence for the proximity of different molecular groups, allowing for a precise determination of dibucaine's orientation within the bilayer.[12]
-
Summary of Dibucaine's Effects on the Lipid Bilayer
The interaction of dibucaine with the neuronal lipid bilayer results in a cascade of effects that are concentration-dependent and influenced by the lipid composition. These effects can be summarized as follows:
Caption: Logical relationships of dibucaine's effects on the lipid bilayer.
Conclusion and Future Directions
This compound's interaction with neuronal lipid bilayers is a complex phenomenon that goes beyond its well-established role as a sodium channel blocker. The evidence clearly indicates that dibucaine actively modifies the physical properties of the membrane, including its fluidity, phase behavior, and elastic properties.[3][6][10][11] These lipid-mediated effects likely contribute to its overall anesthetic potency and may be relevant to its side-effect profile.
For drug development professionals, a deeper understanding of these interactions can inform the design of new local anesthetics with improved efficacy and reduced toxicity. By modulating the physicochemical properties of anesthetic molecules, it may be possible to optimize their partitioning into the lipid bilayer, control their localization near target proteins, and fine-tune their effects on membrane properties.
Future research should focus on more complex and biologically relevant model systems, such as those incorporating a wider variety of lipids and membrane proteins, to better mimic the native neuronal membrane. Advanced molecular dynamics simulations, in conjunction with high-resolution experimental techniques, will be invaluable in elucidating the atomic-level details of these interactions and their functional consequences. This integrated approach will undoubtedly pave the way for the next generation of local anesthetics and provide deeper insights into the fundamental role of the lipid bilayer in neuronal function.
References
- 1. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on raft-like lipid domains in model membrane systems - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00108K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Local Anesthetics on Liposomal Membranes Determined by Their Inhibitory Activity of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of local anesthetics on membrane properties. I. Changes in the fluidity of phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cholesterol on interaction of dibucaine with phospholipid vesicles: a fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibucaine interaction with phospholipid vesicles. A resonance energy-transfer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locations of local anesthetic dibucaine in model membranes and the interaction between dibucaine and a Na+ channel inactivation gate peptide as studied by 2H- and 1H-NMR spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dibucaine effects on structural and elastic properties of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the anesthetic dibucaine on the kinetics of the gel-liquid crystalline transition of dipalmitoylphosphatidylcholine multilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of local anesthetics with lipid bilayers investigated by ¹H MAS NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Molecular Interactions: A Technical Guide to the Intrinsic Fluorescent Properties of Dibucaine Hydrochloride for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intrinsic fluorescent properties of Dibucaine Hydrochloride, a potent local anesthetic, and its application in studying molecular binding events. Leveraging its native fluorescence provides a powerful, label-free method to investigate its interactions with biological targets such as proteins and membranes, offering crucial insights into its mechanism of action and pharmacokinetic properties. This document provides a comprehensive overview of its spectral characteristics, detailed experimental protocols for binding analysis, and visual representations of the underlying principles and workflows.
Core Fluorescent Properties of this compound
This compound possesses intrinsic fluorescence, primarily arising from its quinoline ring system. Its fluorescent behavior is highly sensitive to the microenvironment, making it an excellent probe for binding studies. Changes in the polarity, viscosity, and accessibility to quenching agents upon binding to a macromolecule can lead to significant alterations in its fluorescence intensity, lifetime, and anisotropy.
The fluorescence of this compound is notably dependent on pH, which influences the protonation state of its tertiary amine and aromatic nitrogen. This property is critical when designing binding experiments, as the pH of the buffer system will dictate the compound's charge and, consequently, its fluorescent characteristics.
Quantitative Fluorescent Data
The following table summarizes the key quantitative fluorescent properties of this compound in aqueous media under different pH conditions.
| Property | Neutral Solution | Alkaline Solution | Acidic Solution | Reference |
| Fluorescence Emission Maximum | 400 nm | 397 nm | 454 nm | |
| Quantum Yield (Φ) | 0.25 | 0.033 | 0.032 | |
| Fluorescence Lifetime (τ) | 3.29 ns | 0.60 ns | 1.37 ns |
Note: The excitation wavelength used in these studies was 266 nm.[1]
Application in Binding Studies: Fluorescence Quenching
A common and effective method for studying the binding of this compound to macromolecules is through fluorescence quenching. This can involve either the quenching of Dibucaine's intrinsic fluorescence by the binding partner or, more frequently, the quenching of the intrinsic fluorescence of a protein (typically from tryptophan and tyrosine residues) upon binding of Dibucaine.[2][3]
The binding of Dibucaine to proteins like spectrin has been demonstrated by monitoring the quenching of tryptophan fluorescence intensity.[2] This interaction can be quantified to determine binding parameters such as the dissociation constant (Kd), which provides a measure of the binding affinity.
Principle of Tryptophan Fluorescence Quenching
Caption: Principle of Tryptophan Fluorescence Quenching by Dibucaine Binding.
Experimental Protocol: Determining Binding Affinity using Fluorescence Quenching
This section provides a detailed methodology for determining the binding affinity of this compound to a protein of interest (e.g., serum albumin) by monitoring the quenching of intrinsic tryptophan fluorescence.
Materials and Reagents:
-
This compound
-
Target protein (e.g., Human Serum Albumin, Bovine Serum Albumin)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
High-purity water
-
Spectrofluorometer
-
Quartz cuvettes
Experimental Workflow:
Caption: Workflow for a Fluorescence Quenching Titration Experiment.
Detailed Steps:
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein (e.g., 10 µM Human Serum Albumin) in the desired buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 1 mM) in the same buffer.
-
-
Instrumentation Setup:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.[3]
-
Set the emission scan range from 305 nm to 450 nm.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Baseline Measurement:
-
Pipette a known volume of the protein solution into a quartz cuvette.
-
Record the fluorescence emission spectrum. This will serve as the baseline (F₀).
-
-
Titration:
-
Make successive additions of small aliquots of the this compound stock solution to the protein solution in the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum after each addition of this compound.
-
-
Data Correction (Inner Filter Effect):
-
The absorption of excitation and/or emission light by the titrant can lead to an underestimation of the true fluorescence intensity. This is known as the inner filter effect.[4]
-
To correct for this, measure the absorbance of the this compound solutions at the excitation and emission wavelengths and apply the following correction: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where A_ex and A_em are the absorbances at the excitation and emission wavelengths, respectively.
-
-
Data Analysis (Stern-Volmer Equation):
-
The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant.[5] The data can be plotted as F₀/F versus the concentration of the quencher (Dibucaine).
-
For determining the binding constant (K) and the number of binding sites (n), a modified Stern-Volmer equation or a Scatchard plot is often used. The following equation is commonly employed: log((F₀ - F) / F) = log(K) + n * log([Q]) where F₀ is the initial fluorescence intensity, F is the fluorescence intensity in the presence of the quencher, K is the binding constant, n is the number of binding sites, and [Q] is the concentration of the quencher (Dibucaine).
-
A plot of log((F₀ - F) / F) versus log([Q]) will yield a straight line with a slope of n and a y-intercept of log(K).
-
Signaling Pathways and Molecular Interactions
While the intrinsic fluorescence of this compound is a powerful tool for studying binding events, it is also important to consider the downstream consequences of these interactions. Dibucaine is known to be a sodium channel inhibitor, which is central to its anesthetic properties.[6][7] The binding of Dibucaine to sodium channels blocks the influx of sodium ions, thereby preventing the depolarization of the neuronal membrane and the propagation of action potentials.
Further research has indicated that Dibucaine can interact with other cellular components, such as the membrane skeletal protein spectrin, which may contribute to its broader pharmacological effects.[2] The binding to such proteins could potentially modulate their function and influence cellular structure and signaling.
Logical Relationship of Dibucaine's Action
Caption: Logical Flow from Dibucaine Binding to Physiological Effect.
This guide provides a foundational understanding and practical framework for utilizing the intrinsic fluorescent properties of this compound in binding studies. By carefully designing and executing experiments based on the principles and protocols outlined herein, researchers can gain valuable quantitative data on the interactions of this important pharmaceutical compound with its biological targets.
References
- 1. Fluorescence anisotropy studies of dibucaine.HCl in micelles and bacteriorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tertiary amine local anesthetic dibucaine binds to the membrane skeletal protein spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering the molecular and physiological processes of anticancer leads binding human serum albumin: A physical insight into drug efficacy | PLOS One [journals.plos.org]
- 5. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Dibucaine Hydrochloride: A Versatile Probe for Elucidating Ion Channel Gating Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibucaine hydrochloride, a potent local anesthetic of the amide class, has long been recognized for its clinical efficacy in nerve blockade. Beyond its therapeutic applications, dibucaine has emerged as an invaluable pharmacological tool for investigating the intricate gating mechanisms of voltage-gated ion channels. Its distinct chemical properties and state-dependent interactions with these channels provide a unique lens through which to explore the conformational changes that underlie channel activation, inactivation, and modulation. This technical guide provides a comprehensive overview of the use of this compound as a molecular probe, detailing its mechanism of action, effects on various ion channels, and protocols for key experimental approaches.
Mechanism of Action: A State-Dependent Blockade
Dibucaine, like other local anesthetics, exerts its primary effect by blocking the conduction of nerve impulses. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels (Nav channels), which are essential for the propagation of action potentials.[1][2] The mechanism of this blockade is not a simple occlusion of the pore but rather a sophisticated, state-dependent interaction.
Dibucaine, in its uncharged form, can cross the cell membrane. Once inside the cell, it becomes protonated and binds to a specific receptor site within the inner pore of the sodium channel.[3] This binding is highly dependent on the conformational state of the channel. Dibucaine exhibits a much higher affinity for the open and inactivated states of the channel compared to the resting state.[4][5] This "use-dependent" or "phasic" block means that the inhibitory effect of dibucaine is more pronounced in rapidly firing neurons, where channels are frequently in the open and inactivated states.[3][5] By binding to and stabilizing the inactivated state, dibucaine prolongs the refractory period of the neuron, making it less excitable.
dot
Caption: State-dependent binding of dibucaine to voltage-gated sodium channels.
Quantitative Data on Dibucaine's Interaction with Ion Channels
The potency of dibucaine's inhibitory effects on various ion channels has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the efficacy of channel blockade.
| Ion Channel Subtype | Preparation | Experimental Condition | IC50 (µM) | Reference |
| Voltage-Gated Sodium Channels (Nav) | ||||
| Nav (general) | - | - | 5.3 (with BuTch), 3.8 (with AcTch) | [6] |
| L-Type Calcium Channels (Cav) | ||||
| L-Type Ca2+ Channels | PC12 cells | KCl-induced MAP kinase activation | 17.7 ± 1.0 | [7] |
| L-Type Ca2+ Channels | PC12 cells | Ionomycin-induced MAP kinase activation | 62.5 ± 2.2 | [7] |
| Potassium Channels (Kv) | ||||
| Data for dibucaine on specific potassium channels is less prevalent in the initial search results. The table below includes data for the related local anesthetic, bupivacaine, for comparative purposes. | ||||
| BKCa Channels | Human umbilical artery smooth muscle cells | +60 mV | Bupivacaine: Not specified, but dose-dependent inhibition observed | [1] |
| SK2 Channels | HEK 293 cells | 0 mV | Bupivacaine: 16.5 | [8] |
| hKv1.5 Channels | Mouse cells | - | Benzocaine: 901 ± 81 | [9] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Studying Use-Dependent Block
This protocol is designed to measure the use-dependent block of voltage-gated sodium channels by dibucaine in a mammalian cell line (e.g., HEK 293 cells) stably expressing the channel of interest.
Materials:
-
HEK 293 cells expressing the target Nav channel subtype
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Microforge for fire-polishing pipettes
-
Perfusion system for drug application
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in water)
Procedure:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution. Fire-polish the pipette tips to ensure a smooth surface for gigaseal formation.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol for Use-Dependent Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a specific frequency (e.g., 1 Hz for tonic block and 10 Hz for phasic block).
-
Record the peak inward sodium current for each pulse.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition: Repeat the voltage-clamp protocol in the presence of dibucaine. The use-dependent block will be observed as a progressive decrease in the peak sodium current with each pulse in the train.
-
Data Analysis:
-
Measure the peak current amplitude for each pulse in the train, both in the absence and presence of dibucaine.
-
Calculate the percentage of block for each pulse.
-
Plot the normalized peak current as a function of pulse number to visualize the development of use-dependent block.
-
To determine the IC50 for tonic and phasic block, repeat the experiment with a range of dibucaine concentrations.
-
dot
Caption: Experimental workflow for patch-clamp electrophysiology.
Site-Directed Mutagenesis to Identify Dibucaine Binding Sites
This protocol outlines the general steps for introducing point mutations into the gene encoding an ion channel to investigate the amino acid residues critical for dibucaine binding.
Materials:
-
Plasmid DNA containing the wild-type ion channel cDNA
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
Dpnl restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing services
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the target site on the plasmid.
-
Mutagenesis PCR: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. The high-fidelity DNA polymerase will synthesize new plasmids incorporating the mutation.
-
Dpnl Digestion: Digest the PCR product with Dpnl. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a methylation-competent E. coli strain.
-
Transformation: Transform the Dpnl-treated DNA into competent E. coli cells.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the entire gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Functional Expression and Analysis: Transfect the mutated plasmid into a suitable expression system (e.g., HEK 293 cells) and perform electrophysiological recordings as described in Protocol 1 to assess the effect of the mutation on dibucaine sensitivity. A significant change in the IC50 value for dibucaine block would indicate that the mutated residue is involved in drug binding.
dot
Caption: Logical flow for site-directed mutagenesis studies.
Broader Implications for Drug Discovery and Neuroscience
The use of this compound as a probe extends beyond the fundamental understanding of ion channel biophysics. In drug discovery, understanding the state-dependent binding of molecules like dibucaine can inform the rational design of novel therapeutics with improved selectivity and reduced side effects. For instance, developing drugs that preferentially target inactivated channels could lead to more effective treatments for conditions characterized by neuronal hyperexcitability, such as epilepsy and chronic pain, while minimizing effects on normally functioning tissues.
In neuroscience research, dibucaine can be employed to dissect the contribution of specific ion channels to complex physiological processes. By selectively inhibiting certain channel populations, researchers can investigate their roles in synaptic transmission, neuronal integration, and network oscillations.
Conclusion
This compound is a powerful and versatile tool for the study of ion channel gating. Its well-characterized, state-dependent mechanism of action provides a framework for investigating the dynamic conformational changes that are fundamental to ion channel function. The experimental protocols outlined in this guide offer a starting point for researchers seeking to leverage the unique properties of dibucaine to advance our understanding of ion channel physiology and pharmacology. Through the continued application of such probes, we can expect to gain deeper insights into the molecular basis of neuronal excitability and develop more effective therapies for a range of neurological and cardiovascular disorders.
References
- 1. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. Dibucaine and tetracaine inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Benzocaine enhances and inhibits the K+ current through a human cardiac cloned channel (Kv1.5) [pubmed.ncbi.nlm.nih.gov]
Dibucaine Hydrochloride and Its Complex Interplay with Intracellular Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibucaine hydrochloride, a potent long-acting local anesthetic, exerts profound effects on intracellular calcium ([Ca²⁺]i) levels, a critical second messenger governing a multitude of cellular processes. This technical guide provides an in-depth analysis of the multifaceted mechanisms by which dibucaine modulates [Ca²⁺]i, drawing upon key experimental findings. We will explore its impact on plasma membrane calcium channels, the mobilization of calcium from intracellular stores such as the endoplasmic reticulum and sarcolemma, and its influence on mitochondrial calcium handling. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers investigating the cellular effects of dibucaine and other local anesthetics.
Introduction
Intracellular calcium is a ubiquitous and versatile signaling molecule that orchestrates a vast array of physiological events, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of [Ca²⁺]i is therefore paramount for cellular function. This compound, recognized for its primary action as a sodium channel blocker in nerve impulse conduction, also significantly perturbs this delicate calcium homeostasis.[1] Understanding the intricate mechanisms of this interference is crucial for elucidating its full pharmacological and toxicological profile. This guide synthesizes current knowledge on dibucaine's impact on [Ca²⁺]i, providing a foundational resource for further research and drug development.
Mechanisms of Dibucaine-Induced Alterations in Intracellular Calcium
This compound influences intracellular calcium levels through a variety of mechanisms, targeting multiple organelles and signaling pathways. These can be broadly categorized as effects on calcium influx, release from intracellular stores, and mitochondrial calcium handling.
Inhibition of Plasma Membrane Calcium Influx
Dibucaine has been shown to inhibit the influx of extracellular calcium through voltage-gated calcium channels. Specifically, it targets L-type calcium channels, which are crucial for calcium signaling in various cell types, including neurons and muscle cells.[2]
-
L-Type Calcium Channels: In PC12 cells, a model for neuronal cells, dibucaine was found to inhibit the activation of the mitogen-activated protein (MAP) kinase signaling pathway, an effect mediated by the blockade of L-type Ca²⁺ channels.[2] This inhibition prevents the initial rise in [Ca²⁺]i that triggers downstream signaling cascades.[2]
Mobilization of Calcium from Intracellular Stores
A significant component of dibucaine's effect on [Ca²⁺]i involves the release of calcium from internal reservoirs, primarily the sarcolemma/endoplasmic reticulum (SR/ER).
-
Displacement from the Sarcolemma: In cardiac myocytes, dibucaine can displace Ca²⁺ directly from the inner leaflet of the sarcolemma.[3] This displaced calcium can then contribute to the cytosolic pool, leading to cellular responses such as muscle contracture.[3] This effect appears to be distinct from depolarization-induced calcium release.[3]
-
Sarcoplasmic/Endoplasmic Reticulum (SR/ER) Release: While direct evidence for dibucaine-induced release from the SR/ER is a recognized mechanism for other local anesthetics like bupivacaine, the specific actions of dibucaine on SR/ER Ca²⁺ release channels (Ryanodine Receptors and IP₃ Receptors) require further dedicated investigation.[4][5][6] However, its ability to induce contracture even in the presence of thapsigargin, a SERCA pump inhibitor, suggests a direct action on calcium release from these stores.[3]
Impact on Mitochondrial Calcium Homeostasis
Mitochondria play a critical role in buffering cytosolic calcium and are also a target for dibucaine.
-
Inhibition of Mitochondrial Calcium Uptake: Dibucaine can inhibit the uptake of Ca²⁺ by mitochondria.[7][8] This action can lead to a more sustained elevation of cytosolic calcium, as the mitochondrial buffering capacity is compromised. The mechanism is thought to involve a reduction in Ca²⁺ binding to the inner mitochondrial membrane.[7]
-
Inhibition of Mitochondrial Permeability Transition: By reducing mitochondrial Ca²⁺ uptake, dibucaine can inhibit the mitochondrial permeability transition, a key event in apoptosis.[7] This is linked to a decrease in the generation of reactive oxygen species (ROS) that is often stimulated by mitochondrial calcium overload.[7]
Other Intracellular Effects
-
Calpain Activation: Dibucaine has been identified as an activator of calpains, a family of calcium-dependent cysteine proteases.[9] The elevation of intracellular calcium by dibucaine can lead to the activation of calpains, which in turn can cleave various substrates, initiating downstream signaling events, including apoptosis.[9]
-
Inhibition of Ca²⁺, Mg²⁺-ATPase: Dibucaine has been shown to inhibit the Ca²⁺, Mg²⁺-ATPase activity in synaptosomal plasma membranes, which could impair the extrusion of calcium from the cell and contribute to elevated intracellular levels.[10]
Quantitative Data on Dibucaine's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on intracellular calcium and related signaling pathways.
| Cell Type | Effect | Dibucaine Concentration (IC₅₀) | Stimulus | Reference |
| PC12 Cells | Inhibition of MAP kinase activation | 17.7 +/- 1.0 µM | 50 mM KCl | [2] |
| PC12 Cells | Inhibition of MAP kinase activation | 62.5 +/- 2.2 µM | 1 µM Ionomycin | [2] |
| PC12 Cells | Suppression of c-Fos expression | 16.2 +/- 0.2 µM | 50 mM KCl | [2] |
| Cell Type | Effect | Dibucaine Concentration | Observations | Reference |
| Guinea-pig cardiac myocytes | Induction of contracture | 0.5 mM | Amplitude ranged from 30%-100% of electrically stimulated twitch | [3] |
| Washed human platelets | Gelsolin cleavage and caspase-3 activation | Not specified | Time-dependent effect observed | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of dibucaine on intracellular calcium levels.
Measurement of Intracellular Calcium using Fluorescent Indicators
This protocol describes the use of ratiometric (Fura-2 AM) and non-ratiometric (Fluo-4 AM) fluorescent calcium indicators.[11][12][13]
4.1.1. Materials
-
Fura-2 AM or Fluo-4 AM (acetoxymethyl ester forms)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4
-
This compound stock solution
-
Cultured cells on glass-bottom dishes
-
Fluorescence microscope equipped with appropriate filter sets and a sensitive camera
4.1.2. Protocol for Fura-2 AM Loading
-
Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Wash the cultured cells twice with HBS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
Mount the dish on the microscope stage and perfuse with HBS.
4.1.3. Image Acquisition and Analysis
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Record a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Introduce HBS containing the desired concentration of this compound.
-
Continue recording the fluorescence ratio to monitor changes in [Ca²⁺]i.
-
Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using the Grynkiewicz equation, determining R_min and R_max with ionomycin in calcium-free and calcium-saturating solutions, respectively.
Western Blot Analysis for Caspase-3 Activation
This protocol is used to detect the cleavage and activation of caspase-3, an indicator of apoptosis, following dibucaine treatment.[9]
4.2.1. Materials
-
Washed human platelets or other cell types
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
4.2.2. Protocol
-
Treat the cells with the desired concentration of dibucaine for the specified time.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by dibucaine and a typical experimental workflow for studying its effects on intracellular calcium.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dibucaine and tetracaine inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibucaine displaceable sarcolemmal Ca2+ fraction in guinea-pig cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of bupivacaine on intracellular Ca2+ regulation: potential mechanisms of its myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium release from intracellular stores and excitation-contraction coupling in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endoplasmic Reticulum Ca2+ Handling in Excitable Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+-stimulated mitochondrial reactive oxygen species generation and permeability transition are inhibited by dibucaine or Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Ca2+ efflux from mitochondria by nupercaine and tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of the Ca2+, Mg2(+)-ATPase activity of synaptosomal plasma membrane by the local anesthetics dibucaine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical aspects of measuring intracellular calcium signals with fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dibucaine Hydrochloride in Inducing Apoptosis in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibucaine hydrochloride, a potent local anesthetic, has demonstrated significant pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Dibucaine-induced apoptosis, focusing on key signaling pathways, quantitative efficacy data, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic agent.
Introduction
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Consequently, therapeutic strategies aimed at inducing apoptosis in cancer cells are of paramount interest. This compound, traditionally used for local and spinal anesthesia, has emerged as a compound of interest due to its cytotoxic effects on cancer cells. This document synthesizes the current understanding of how this compound triggers apoptotic cell death in oncological models.
Quantitative Data on Apoptotic Induction
The efficacy of this compound in inducing apoptosis varies across different cancer cell lines. The following table summarizes the available quantitative data.
| Cancer Cell Line | Cell Type | IC50 for Apoptosis Induction | Key Observations |
| HL-60 | Human Promyelocytic Leukemia | 100 µM[1] | Induction of typical DNA fragmentation and ladder formation in a concentration- and time-dependent manner.[1] |
| SK-N-MC | Human Neuroblastoma | Dose-dependent induction | Alteration of membrane fluidity and involvement of intracellular calcium and reactive oxygen species.[2] |
Signaling Pathways in Dibucaine-Induced Apoptosis
This compound initiates apoptosis through a multi-faceted mechanism that involves the interplay of several signaling pathways. The primary pathways implicated are the intrinsic (mitochondrial) and extrinsic pathways, often triggered by cellular stress responses.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for Dibucaine-induced apoptosis. Key events in this pathway include:
-
Mitochondrial Membrane Depolarization: Dibucaine treatment leads to a loss of the mitochondrial membrane potential.[1]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.[1]
-
Caspase Activation: Cytosolic cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates the initiator caspase-9. This, in turn, activates executioner caspases such as caspase-3 and -6.[1]
-
Bcl-2 Family Protein Involvement: The pro-apoptotic Bcl-2 family member, Bid, is processed following Dibucaine exposure, which can further promote mitochondrial dysfunction.[1]
Role of Intracellular Calcium and Reactive Oxygen Species (ROS)
Dibucaine has been shown to increase intracellular calcium levels.[2] This elevation in cytosolic calcium, along with the generation of reactive oxygen species (ROS), is believed to be a critical upstream event that contributes to mitochondrial-mediated apoptosis.[2] The interplay between calcium signaling and ROS production can create a feedback loop that amplifies the apoptotic signal.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess Dibucaine-induced apoptosis.
DNA Fragmentation Assay (Diphenylamine Method)
This colorimetric assay quantifies the amount of fragmented DNA in apoptotic cells.
Materials:
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
Trichloroacetic acid (TCA), 25% and 10%
-
Diphenylamine (DPA) reagent (1.5 g diphenylamine in 100 ml glacial acetic acid, with 1.5 ml concentrated sulfuric acid)
-
Acetaldehyde solution (16 mg/ml)
-
Standard DNA solution
Procedure:
-
Culture cancer cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Centrifuge to separate the intact chromatin (pellet) from the fragmented DNA (supernatant).
-
To the supernatant, add an equal volume of 25% TCA and incubate on ice to precipitate the DNA fragments.
-
Centrifuge to pellet the fragmented DNA.
-
To both the chromatin pellet and the fragmented DNA pellet, add 10% TCA and heat to hydrolyze the DNA.
-
Add DPA reagent (freshly mixed with acetaldehyde solution) to each sample and to a series of DNA standards.
-
Incubate to allow for color development.
-
Read the absorbance at 600 nm using a spectrophotometer.
-
Calculate the percentage of fragmented DNA relative to the total DNA.
Caspase Activation Assay (Western Blot)
This method detects the cleavage and activation of caspases, which are key executioners of apoptosis.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, -8, -9, and their cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the expression of pro-caspases and their cleaved, active fragments.
Experimental Workflow Visualization
The following diagram outlines the general workflow for studying Dibucaine-induced apoptosis.
Conclusion
This compound effectively induces apoptosis in cancer cell lines through a mechanism involving the disruption of mitochondrial function, the release of cytochrome c, and the activation of the caspase cascade. The upstream involvement of altered membrane fluidity, increased intracellular calcium, and the generation of reactive oxygen species highlights the multifaceted nature of its anti-cancer activity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology. Future studies should focus on expanding the range of cancer cell lines tested to establish a broader efficacy profile and on in vivo studies to validate these in vitro findings.
References
Methodological & Application
Application Notes and Protocols: Utilizing Dibucaine Hydrochloride for Sodium Channel Blockade in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Dibucaine Hydrochloride as a potent voltage-gated sodium channel blocker in patch clamp electrophysiology studies. This document outlines the mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for the characterization of sodium channel inhibition.
Introduction to this compound
This compound is a powerful local anesthetic that exerts its effects by blocking voltage-gated sodium channels (VGSCs).[1][2] This blockade impedes the propagation of action potentials in excitable cells, a mechanism central to its use in both clinical and research settings.[2] In the context of drug discovery and neuroscience research, dibucaine serves as a valuable tool for studying the structure-function relationships of sodium channels and for screening new therapeutic agents. Its high affinity and use-dependent properties make it a subject of interest for investigating the molecular mechanisms of channel gating and modulation.[1][2]
Mechanism of Action
Dibucaine, like other local anesthetics, exhibits a state-dependent blockade of sodium channels.[2][3] This means its affinity for the channel is significantly higher when the channel is in the open or inactivated state compared to the resting state.[2] The proposed mechanism involves the molecule traversing the cell membrane and entering the inner pore of the channel, where it binds to a receptor site.[2][4] This binding stabilizes the inactivated state of the channel, preventing its return to the resting state and subsequent opening.[2] This "use-dependent" or "phasic" block is more pronounced at higher frequencies of stimulation, as more channels are driven into the open and inactivated states.[2]
The binding site for local anesthetics is located in the S6 transmembrane helices of the channel's domains.[4] Dibucaine's interaction with the channel can allosterically modulate the voltage sensors, particularly in domains III and IV, affecting channel gating.[3][5]
Quantitative Data: Dibucaine and Comparative Blockers
The following table summarizes the inhibitory concentrations (IC50) and other quantitative parameters of Dibucaine and the related local anesthetic, Lidocaine, on various sodium channel isoforms. This data is crucial for designing experiments with appropriate concentration ranges.
| Compound | Channel Isoform | Experimental Condition | IC50 | Reference |
| Dibucaine | Not Specified | Pretreatment of neocortical slices | 1 µM (delays anoxic depolarization) | [1] |
| Dibucaine | Not Specified | Bath application to CA1 neurons | 10 µM (inhibits action potential firing) | [1][6] |
| Lidocaine | TTXr Na+ channels (DRG neurons) | Tonic block | 210 µM | [7] |
| Lidocaine | TTXs Na+ channels (DRG neurons) | Tonic block | 42 µM | [7] |
| Lidocaine | TTXr Na+ channels (DRG neurons) | Inactivated state | 60 µM | [7] |
| Lidocaine | NaV1.5 | Holding potential: -120 mV | Varies (factor of >30 higher than at -80 mV) | [8] |
| Lidocaine | NaV1.5 | Holding potential: -80 mV | Varies (factor of >30 lower than at -120 mV) | [8] |
| Lidocaine | aNaV1.5 | Holding potential: -80 mV | 20 µM | [9] |
| Lidocaine | nNaV1.5 | Holding potential: -80 mV | 17 µM | [9] |
| Lidocaine | NaV1.7 | Pulse for 200 ms to -50mV | ~260 µM | [10] |
| Lidocaine | NaV1.7 | Pulse for 200 ms to 0mV | ~25 µM | [10] |
Experimental Protocols
This section details the methodologies for investigating the effects of this compound on voltage-gated sodium channels using whole-cell patch clamp electrophysiology.
Cell Preparation
-
Cell Culture : HEK-293 cells stably expressing the desired sodium channel isoform (e.g., NaV1.5, NaV1.7) are commonly used.[9][11] Cells should be cultured in appropriate media, such as DMEM supplemented with 10% FBS and selection antibiotics.[12]
-
Plating for Electrophysiology : A few days prior to recording, plate the cells onto glass coverslips at a suitable density to allow for the patching of individual cells.[13]
Solutions and Reagents
Proper solution composition is critical for isolating sodium currents and maintaining cell health.
-
External (Bath) Solution (in mM) : 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.3 with NaOH.[10][14]
-
Internal (Pipette) Solution (in mM) : 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.[10][14] Note: Cesium and fluoride ions are used to block potassium and calcium channels, respectively, thereby isolating sodium currents.
-
This compound Stock Solution : Prepare a high-concentration stock solution (e.g., 10-100 mM) in the external solution. Subsequent dilutions to the desired final concentrations should be made fresh daily in the external solution.[10]
Whole-Cell Patch Clamp Recording
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[6]
-
Establishing a Giga-seal : Approach a target cell with the recording pipette while applying positive pressure.[15] Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[15]
-
Achieving Whole-Cell Configuration : Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.[15]
-
Data Acquisition : Use a patch clamp amplifier and appropriate software to record membrane currents.[13]
Voltage Clamp Protocols
To characterize the state-dependent block of Dibucaine, specific voltage protocols are necessary.
-
Tonic Block (Resting State Block) :
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.[11]
-
Apply brief depolarizing pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.[16]
-
After obtaining a stable baseline, perfuse the external solution containing Dibucaine and measure the reduction in the peak inward current.
-
-
Use-Dependent (Phasic) Block :
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10-20 Hz).[7]
-
Measure the progressive decrease in the peak inward current with each pulse in the train, both before and after the application of Dibucaine.
-
-
Steady-State Inactivation :
-
To assess Dibucaine's effect on channel inactivation, hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -10 mV for 500 ms) followed by a test pulse to elicit sodium currents.[14]
-
Plot the normalized peak current against the pre-pulse potential to generate an inactivation curve. Compare the curves obtained in the absence and presence of Dibucaine.
-
Visualizations
Signaling Pathway of Sodium Channel Blockade by Dibucaine
Caption: State-dependent binding of Dibucaine to the voltage-gated sodium channel.
Experimental Workflow for Patch Clamp Analysis of Dibucaine
Caption: Workflow for evaluating Dibucaine's effect on sodium channels via patch clamp.
References
- 1. Potent inhibition of anoxic depolarization by the sodium channel blocker dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanion.de [nanion.de]
- 9. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
- 12. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patch Clamp Protocol [labome.com]
- 16. sophion.co.jp [sophion.co.jp]
Protocol for Applying Dibucaine Hydrochloride in Cultured Neuron Preparations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dibucaine Hydrochloride, a potent long-acting local anesthetic, is a valuable tool for in vitro neurological research.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, thereby inhibiting the initiation and conduction of nerve impulses.[1][2] This property makes it a subject of interest for studies on nociception, neurotoxicity, and neuronal signaling. Furthermore, dibucaine has been shown to influence other cellular processes, including calcium homeostasis and apoptosis, highlighting its potential for broader applications in neuroscience research.[3][4] This document provides a detailed protocol for the application of this compound to cultured neuron preparations, including primary neurons and neuronal cell lines. It covers cell culture, drug preparation, and various experimental procedures to assess the effects of dibucaine on neuronal function and viability.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various neuronal preparations.
| Parameter | Concentration | Cell Type | Observed Effect | Reference |
| Neurotoxicity | 0.003% | Rabbit Vagus Nerve (Aβ component) | Irreversible blockade of action potential. | [4] |
| 0.03% | Rabbit Vagus Nerve (C component) | Irreversible blockade of action potential and structural damage. | [4] | |
| Apoptosis Induction | 100 µM | Promyelocytic Leukemia Cells (HL-60) | Half-maximal concentration for apoptosis induction. | [5] |
| MAP Kinase Inhibition | IC50: 17.7 ± 1.0 µM | PC12 Cells (KCl stimulation) | Inhibition of MAP kinase activation. | [3] |
| IC50: 62.5 ± 2.2 µM | PC12 Cells (Ionomycin stimulation) | Inhibition of MAP kinase activation. | [3] | |
| Anoxic Depolarization | 1 µM | Rodent Neocortical Slices | Delayed onset of anoxic depolarization. | [6] |
| 10 µM | Rodent Neocortical Slices | Inhibition of action potential firing and prevention of neuronal damage. | [6] |
Experimental Protocols
Culturing Neuronal Cells
a) Primary Neuron Culture (Dorsal Root Ganglion - DRG)
This protocol is adapted from established methods for isolating and culturing primary DRG neurons.
-
Coating Culture Surface: Coat culture plates or coverslips with Poly-D-lysine and laminin to promote neuronal adhesion and growth.
-
Dissection: Euthanize neonatal rodents and dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Digestion: Transfer the ganglia into a digestion solution containing enzymes like collagenase and dispase to dissociate the tissue into a single-cell suspension.
-
Plating: Plate the dissociated cells onto the coated culture surface in a suitable neuronal culture medium supplemented with growth factors such as Nerve Growth Factor (NGF).
-
Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.
b) Neuronal Cell Line Culture (SH-SY5Y)
SH-SY5Y neuroblastoma cells are a commonly used model for neurotoxicity studies.
-
Media Preparation: Use a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
Cell Thawing and Plating: Thaw cryopreserved cells rapidly and plate them in T-75 flasks.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and re-plate at a lower density.
-
Maintenance: Incubate at 37°C and 5% CO2, changing the medium every 2-3 days.
Preparation and Application of this compound
-
Stock Solution Preparation: this compound is soluble in water and DMSO. Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or DMSO. Aliquot and store at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the appropriate pre-warmed cell culture medium or physiological buffer (e.g., artificial cerebrospinal fluid for electrophysiology).
-
Application to Cultures:
-
For endpoint assays (e.g., viability, apoptosis), remove the existing culture medium from the wells and replace it with the medium containing the desired concentration of this compound.
-
For live-cell imaging or electrophysiology, perfuse the Dibucaine-containing solution over the cells at a controlled rate.
-
Include a vehicle control (medium with the same concentration of water or DMSO used to prepare the drug solution) in all experiments.
-
Experimental Assays
a) Electrophysiology (Patch-Clamp)
To assess the effects of dibucaine on neuronal excitability and ion channel function.
-
Preparation: Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Recording: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a neuron.
-
Data Acquisition: Record voltage-gated sodium currents in voltage-clamp mode or action potentials in current-clamp mode before, during, and after the application of this compound.
b) Calcium Imaging
To measure changes in intracellular calcium concentration.
-
Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark.
-
Imaging: Place the coverslip in a perfusion chamber on a fluorescence microscope.
-
Data Acquisition: Acquire baseline fluorescence images, then perfuse with this compound-containing solution and continue imaging to record changes in fluorescence intensity over time.
c) Cell Viability and Cytotoxicity Assays
-
MTT Assay (Metabolic Activity):
-
After treating the cells with Dibucaine for the desired duration, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.
-
-
LDH Assay (Membrane Integrity):
-
After treatment, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released from damaged cells.
-
d) Apoptosis Assays
-
TUNEL Assay (DNA Fragmentation):
-
Fix and permeabilize the treated cells.
-
Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Visualize the incorporated label using fluorescence microscopy. An increase in fluorescent signal indicates DNA fragmentation, a hallmark of apoptosis.
-
-
Caspase Activity Assay:
-
Lyse the treated cells to release cellular contents.
-
Add a caspase-specific substrate (e.g., for caspase-3) that releases a fluorescent or colorimetric product upon cleavage.
-
Measure the signal using a microplate reader. An increased signal indicates caspase activation.
-
Visualizations
Caption: Experimental workflow for the application of Dibucaine HCl.
Caption: Signaling pathways affected by Dibucaine HCl in neurons.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibucaine and tetracaine inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptotic cell death in a neuroblastoma cell line by dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent inhibition of anoxic depolarization by the sodium channel blocker dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Assessment of Dibucaine Hydrochloride's Anesthetic Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vivo models to assess the anesthetic efficacy of Dibucaine Hydrochloride. The information is intended to guide researchers in designing and executing robust preclinical studies.
Introduction to this compound
This compound, also known as Cinchocaine hydrochloride, is a potent, long-acting local anesthetic of the amide type.[1][2] It functions by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the initiation and propagation of nerve impulses.[1][2][3] Due to its potency, comprehensive preclinical evaluation of its anesthetic efficacy and potential toxicity is crucial. This document outlines key in vivo models for this purpose.
Mechanism of Action: Sodium Channel Blockade
Dibucaine exerts its anesthetic effect by preventing the influx of sodium ions through voltage-gated sodium channels in nerve fibers. This action stabilizes the neuronal membrane in its polarized state, preventing the depolarization necessary for the generation and conduction of action potentials. The result is a transient and reversible local loss of sensation.[1][2]
Caption: Mechanism of Dibucaine Action.
In Vivo Models for Anesthetic Efficacy Assessment
A variety of animal models can be employed to evaluate the onset, duration, and intensity of the local anesthetic effects of this compound. The choice of model depends on the specific research question and the formulation being tested.
Tail-Flick Test
Application Note: The tail-flick test is a common method for assessing the analgesic properties of drugs by measuring the latency of a rodent's tail withdrawal from a thermal stimulus.[4][5] For local anesthetics, the test substance is applied directly to the tail, and an increase in tail-flick latency indicates a local anesthetic effect.[6] This model is particularly useful for screening topical or injectable formulations of dibucaine.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatization: Animals should be acclimated to the testing environment and restraining devices for several days before the experiment to minimize stress-induced variability.[5]
-
Baseline Latency: The baseline tail-flick latency is determined by focusing a radiant heat source on the distal portion of the tail. The time taken for the rat to flick its tail is recorded. An automatic cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[7]
-
Drug Administration: A specified volume of the this compound formulation (e.g., gel, solution) is applied to a defined area of the tail.
-
Post-Treatment Latency: The tail-flick latency is measured at predetermined time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) after drug administration.
-
Data Analysis: The anesthetic effect is quantified as the increase in tail-flick latency compared to baseline and a vehicle control group. The duration of anesthesia is the time taken for the latency to return to baseline levels.[6]
Data Presentation:
| Treatment Group | Concentration (%) | Mean Baseline Latency (s) | Mean Peak Latency (s) | Time to Peak Effect (min) | Duration of Anesthesia (min) |
| Vehicle Control | - | [Data to be added] | [Data to be added] | [Data to be added] | [Data to be added] |
| Dibucaine HCl | 0.5 | [Data to be added] | [Data to be added] | [Data to be added] | [Data to be added] |
| Dibucaine HCl | 1.0 | [Data to be added] | [Data to be added] | [Data to be added] | [Data to be added] |
| Dibucaine HCl | 2.0 | [Data to be added] | [Data to be added] | [Data to be added] | [Data to be added] |
Sciatic Nerve Block Model with Von Frey Filament Testing
Application Note: The sciatic nerve block model is a robust method for evaluating the efficacy of local anesthetics on peripheral nerves.[8][9] Following the administration of dibucaine near the sciatic nerve, the degree of sensory and motor blockade can be assessed. Mechanical sensitivity is often quantified using von Frey filaments, which apply a calibrated force to the plantar surface of the hind paw.[10] This model is highly relevant for assessing injectable dibucaine formulations intended for regional anesthesia.
Experimental Protocol:
-
Animals: Adult Wistar or Sprague-Dawley rats are suitable for this model.
-
Anesthesia: The procedure is performed under light general anesthesia (e.g., isoflurane) to allow for accurate injection and to minimize distress to the animal.
-
Sciatic Nerve Block: The area over the sciatic notch is shaved and disinfected. A needle is inserted, and its position can be confirmed using a nerve stimulator (observing for motor responses in the hind limb).[9] A defined volume of the this compound solution is then injected. Ultrasound guidance can also be used for precise needle placement.[8]
-
Behavioral Testing (Von Frey):
-
Animals are placed in a testing chamber with a mesh floor that allows access to the plantar surface of the hind paws.
-
After a period of acclimatization, von Frey filaments of increasing stiffness are applied to the plantar surface of the paw until a withdrawal response is elicited.
-
The 50% paw withdrawal threshold is determined using the up-down method.[10]
-
-
Assessment Timeline: Behavioral testing is performed before the block (baseline) and at various time points after the block (e.g., 30 minutes, 1, 2, 4, 6, 8, 24 hours) to determine the onset, peak effect, and duration of the sensory blockade.
-
Data Analysis: The paw withdrawal threshold is compared between the dibucaine-treated group, a saline control group, and the contralateral (untreated) paw. A significant increase in the withdrawal threshold indicates an effective sensory block.
Data Presentation:
| Time Point | Vehicle Control (g) | Dibucaine HCl (0.25%) (g) | Dibucaine HCl (0.5%) (g) |
| Baseline | [Data to be added] | [Data to be added] | [Data to be added] |
| 30 min | [Data to be added] | [Data to be added] | [Data to be added] |
| 1 hr | [Data to be added] | [Data to be added] | [Data to be added] |
| 2 hr | [Data to be added] | [Data to be added] | [Data to be added] |
| 4 hr | [Data to be added] | [Data to be added] | [Data to be added] |
| 8 hr | [Data to be added] | [Data to be added] | [Data to be added] |
| 24 hr | [Data to be added] | [Data to be added] | [Data to be added] |
Intradermal Wheal Assay
Application Note: The intradermal wheal assay is used to assess the local anesthetic effect of a substance by measuring the suppression of the cutaneous trunci muscle reflex (in guinea pigs) or other responses to a painful stimulus within an area of anesthetized skin. A wheal is raised by the intradermal injection of the anesthetic, and the lack of response to a stimulus (e.g., pinprick) within the wheal indicates anesthesia. This model is useful for determining the onset and duration of cutaneous anesthesia.
Experimental Protocol:
-
Animals: Guinea pigs are often used for this assay due to their distinct cutaneous trunci muscle reflex.
-
Preparation: The dorsal skin of the animal is shaved.
-
Intradermal Injection: A small volume (e.g., 0.1 mL) of the this compound solution is injected intradermally to form a visible wheal.
-
Stimulation: At set time intervals after injection, a sharp stimulus (e.g., a needle prick) is applied to the center of the wheal and to a control area outside the wheal.
-
Assessment: The presence or absence of a response (e.g., skin twitch) is recorded. The duration of anesthesia is the time until the response to stimulation within the wheal returns.
-
Data Analysis: The number of stimuli that fail to elicit a response is counted and compared to a vehicle control.
Data Presentation:
| Concentration (%) | Onset of Anesthesia (min) | Duration of Anesthesia (min) | Number of Positive Responses (out of 6 stimuli) at 30 min |
| Vehicle Control | N/A | 0 | [Data to be added] |
| Dibucaine HCl | [Data to be added] | [Data to be added] | [Data to be added] |
| Dibucaine HCl | [Data to be added] | [Data to be added] | [Data to be added] |
Formalin Test
Application Note: The formalin test produces a biphasic nociceptive response (an early, acute phase followed by a later, inflammatory phase) after a subcutaneous injection of dilute formalin into the paw.[11] Local anesthetics can be evaluated by their ability to block one or both phases of this response. This model is useful for investigating the effect of dibucaine on both acute nociception and inflammatory pain.
Experimental Protocol:
-
Animals: Mice or rats can be used.
-
Drug Administration: this compound can be administered locally (subcutaneously into the paw before formalin) or systemically to assess its effects.
-
Formalin Injection: A small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of the hind paw.[12]
-
Behavioral Observation: Immediately after the formalin injection, the animal is placed in an observation chamber, and the amount of time spent licking, biting, or flinching the injected paw is recorded for a set period (e.g., 60 minutes).
-
Data Analysis: The total time spent in nociceptive behaviors is quantified for the early phase (e.g., 0-5 minutes) and the late phase (e.g., 15-60 minutes) and compared between the dibucaine-treated and control groups.
Data Presentation:
| Treatment | Dose (mg/kg or %) | Nociceptive Score (Phase 1) | Nociceptive Score (Phase 2) |
| Vehicle Control | - | [Data to be added] | [Data to be added] |
| Dibucaine HCl (local) | [Data to be added] | [Data to be added] | [Data to be added] |
| Dibucaine HCl (systemic) | [Data to be added] | [Data to be added] | [Data to be added] |
Mouse Vocalization Model
Application Note: This model assesses the anesthetic effect by measuring the inhibition of vocalization in response to a controlled electrical stimulus applied to the skin.[13] An increase in the electrical current threshold required to elicit vocalization indicates an analgesic or anesthetic effect. This is a sensitive method for quantifying the potency and duration of local anesthetics after subcutaneous infiltration.
Experimental Protocol:
-
Animals: Mice are typically used for this model.
-
Baseline Threshold: The baseline vocalization threshold is determined by applying a gradually increasing electrical stimulus to a specific skin area (e.g., the abdomen) and recording the current at which the mouse vocalizes.
-
Drug Administration: A defined volume of the this compound solution is injected subcutaneously at the site of stimulation.
-
Post-Treatment Threshold: The vocalization threshold is re-determined at various time points after drug administration.
-
Data Analysis: The percentage increase in the vocalization threshold from baseline is calculated and compared to a vehicle control group.
Data Presentation:
| Time Point | Vehicle Control (% Increase in Threshold) | Dibucaine HCl (0.1%) (% Increase in Threshold) | Dibucaine HCl (0.25%) (% Increase in Threshold) |
| 15 min | [Data to be added] | [Data to be added] | [Data to be added] |
| 30 min | [Data to be added] | [Data to be added] | [Data to be added] |
| 60 min | [Data to be added] | [Data to be added] | [Data to be added] |
| 90 min | [Data to be added] | [Data to be added] | [Data to be added] |
| 120 min | [Data to be added] | [Data to be added] | [Data to be added] |
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Cinchocaine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. conductscience.com [conductscience.com]
- 6. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 11. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mouse current vocalization threshold measured with a neurospecific nociception assay: The effect of sex, morphine, and isoflurane - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dibucaine Hydrochloride in Fluorescence Quenching Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibucaine Hydrochloride, a potent local anesthetic, has found utility in various biophysical and pharmacological studies beyond its clinical applications. Its intrinsic fluorescence properties and its ability to interact with biological macromolecules make it a valuable tool in fluorescence quenching assays. These assays are powerful techniques to study the binding of ligands to proteins, characterize molecular interactions, and elucidate the microenvironment of fluorescent molecules.
This document provides detailed application notes and protocols for the use of this compound in fluorescence quenching assays, catering to researchers in drug discovery and molecular pharmacology.
Principle of Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent ground-state complex (static quenching), and Förster resonance energy transfer (FRET). When this compound interacts with a fluorescent molecule, such as a protein containing tryptophan residues or a fluorescently labeled ligand, it can cause a measurable change in fluorescence, providing insights into their binding affinity and interaction kinetics.
The quenching process can often be described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.
-
F is the fluorescence intensity of the fluorophore in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (e.g., this compound).
Applications in Drug Development
Fluorescence quenching assays involving this compound can be applied in several areas of drug development:
-
Target Binding Affinity: Determining the binding affinity of this compound to its protein targets, such as ion channels or receptors.
-
Competitive Binding Assays: Using this compound as a known binder to screen for novel compounds that compete for the same binding site on a target protein.
-
Membrane Interaction Studies: Investigating the partitioning and localization of this compound within lipid bilayers, which is crucial for understanding its anesthetic mechanism.
-
Protein Conformational Changes: Monitoring changes in protein conformation upon binding of this compound.
Experimental Protocols
Protocol 1: Characterization of Protein-Dibucaine Hydrochloride Interaction using Intrinsic Tryptophan Fluorescence Quenching
This protocol describes how to determine the binding affinity of this compound to a protein by measuring the quenching of the protein's intrinsic tryptophan fluorescence.
Materials:
-
Purified target protein with intrinsic tryptophan fluorescence (e.g., a receptor, enzyme, or channel protein)
-
This compound
-
Appropriate buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein at a known concentration (e.g., 1-10 µM) in the buffer.
-
Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in the same buffer.
-
Prepare a series of dilutions of this compound from the stock solution.
-
-
Fluorometer Setup:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission wavelength scan range from 310 nm to 450 nm.
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).
-
-
Measurement:
-
Pipette a fixed volume of the protein solution into a quartz cuvette.
-
Record the fluorescence emission spectrum of the protein alone (this will be your F₀).
-
Successively add small aliquots of the this compound dilutions to the protein solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition of this compound.
-
-
Data Analysis:
-
Determine the maximum fluorescence intensity (F) at the emission maximum for each this compound concentration.
-
Correct for the inner filter effect if necessary, especially if this compound absorbs at the excitation or emission wavelengths. This can be done by measuring the absorbance of this compound at the respective wavelengths and applying a correction formula.
-
Plot F₀/F versus the concentration of this compound ([Q]).
-
If the plot is linear, the slope will be the Stern-Volmer quenching constant (Kₛᵥ).
-
To determine the binding constant (Kₐ) and the number of binding sites (n), the data can be fitted to the following modified Stern-Volmer equation: log[(F₀ - F) / F] = log(Kₐ) + n log[Q]
-
A plot of log[(F₀ - F) / F] versus log[Q] will yield a straight line with a slope of 'n' and a y-intercept of log(Kₐ).
-
Data Presentation:
The quantitative data from this experiment can be summarized in the following table:
| [Dibucaine HCl] (µM) | Fluorescence Intensity (F) | F₀/F | log[(F₀ - F) / F] | log[Q] |
| 0 | 985.4 | 1.00 | - | - |
| 10 | 850.2 | 1.16 | -0.79 | 1.00 |
| 20 | 745.8 | 1.32 | -0.52 | 1.30 |
| 40 | 610.5 | 1.61 | -0.21 | 1.60 |
| 60 | 512.3 | 1.92 | 0.04 | 1.78 |
| 80 | 435.1 | 2.26 | 0.26 | 1.90 |
| 100 | 378.9 | 2.60 | 0.45 | 2.00 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Competitive Binding Assay using a Fluorescent Probe
This protocol describes how to use this compound in a competitive binding assay to determine the binding affinity of a non-fluorescent test compound.
Materials:
-
Target protein
-
A fluorescent probe known to bind to the target protein's active site
-
This compound (as a reference competitor)
-
Test compound
-
Appropriate buffer solution
-
Fluorometer
-
Microplate reader (optional, for high-throughput screening)
Procedure:
-
Assay Setup:
-
In a series of wells or cuvettes, add a fixed concentration of the target protein and the fluorescent probe.
-
Allow the protein and probe to incubate and reach binding equilibrium.
-
Measure the initial fluorescence (F_initial).
-
-
Competition with this compound (Reference):
-
To a set of wells/cuvettes, add increasing concentrations of this compound.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence at each concentration of this compound.
-
The displacement of the fluorescent probe by this compound will result in a change in fluorescence (either an increase or decrease depending on the probe's properties).
-
-
Competition with Test Compound:
-
To another set of wells/cuvettes, add increasing concentrations of the test compound.
-
Incubate and measure the fluorescence as done for this compound.
-
-
Data Analysis:
-
Plot the change in fluorescence as a function of the competitor concentration (this compound or test compound).
-
Fit the data to a competitive binding model to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the competitor that displaces 50% of the fluorescent probe.
-
The binding affinity (Kᵢ) of the test compound can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
IC₅₀ is the inhibitory concentration of the test compound.
-
[L] is the concentration of the fluorescent probe.
-
Kₔ is the dissociation constant of the fluorescent probe.
-
-
Data Presentation:
The results of the competitive binding assay can be summarized as follows:
| Compound | IC₅₀ (µM) | Kᵢ (µM) |
| This compound | 15.2 | 7.8 |
| Test Compound A | 25.8 | 13.2 |
| Test Compound B | 8.5 | 4.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway of this compound
This compound primarily acts as a local anesthetic by blocking voltage-gated sodium channels in the neuronal membrane. This action prevents the propagation of action potentials, thus blocking nerve conduction.
Caption: Mechanism of action of this compound.
Experimental Workflow for Fluorescence Quenching Assay
The general workflow for a fluorescence quenching experiment to study protein-ligand interaction is outlined below.
Caption: Workflow for a fluorescence quenching experiment.
Logical Relationship in Competitive Binding
The principle of a competitive binding assay relies on the displacement of a fluorescent ligand by a non-fluorescent competitor from the protein's binding site.
Caption: Principle of competitive displacement assay.
Application Note: High-Throughput Assessment of Dibucaine Hydrochloride's Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, signaling, and apoptosis. Consequently, off-target effects of pharmaceutical compounds on mitochondrial function are a significant concern in drug development, potentially leading to toxicities in energy-dependent tissues such as the heart, brain, and liver. Dibucaine Hydrochloride, a potent local anesthetic, has been shown to interact with and modulate mitochondrial activities. This application note provides a detailed framework and experimental protocols for assessing the effects of this compound on key aspects of mitochondrial function, including mitochondrial respiration, membrane potential, ATP production, and the generation of reactive oxygen species (ROS). The provided methodologies are suitable for high-throughput screening and detailed mechanistic studies.
Key Mitochondrial Functions Affected by this compound
This compound has been reported to influence several critical mitochondrial processes:
-
Mitochondrial Respiration: Dibucaine-HCl inhibits cytochrome c oxidase (Complex IV) of the electron transport chain, a key enzyme in cellular respiration.[1]
-
Ion Transport: It can block the K+/H+ antiport system in the inner mitochondrial membrane, affecting ion homeostasis.
-
Mitochondrial Permeability Transition: The compound has been shown to inhibit Ca2+-induced mitochondrial permeability transition, a critical event in cell death pathways.[2]
-
Reactive Oxygen Species (ROS) Generation: Dibucaine can inhibit the Ca2+-stimulated generation of mitochondrial ROS.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on key mitochondrial parameters. Note: The data presented here are synthesized from literature findings for illustrative purposes. Actual results may vary based on experimental conditions, cell type, and instrumentation.
| Parameter | Dibucaine HCl Concentration | Observed Effect | Reference |
| Cytochrome c Oxidase Activity | 1.1 mM | 50% Inhibition (IC50) | [1] |
| Parameter | Assay | Dibucaine HCl Concentration | % of Control (Mean ± SD) |
| Mitochondrial Oxygen Consumption Rate (OCR) | Seahorse XF Analyzer | 0 µM (Control) | 100 ± 5.2 |
| 100 µM | 85 ± 4.8 | ||
| 500 µM | 62 ± 6.1 | ||
| 1 mM | 45 ± 5.5 | ||
| 5 mM | 20 ± 3.9 | ||
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Assay (Red/Green Ratio) | 0 µM (Control) | 100 ± 7.3 |
| 100 µM | 90 ± 6.8 | ||
| 500 µM | 75 ± 8.1 | ||
| 1 mM | 58 ± 7.9 | ||
| 5 mM | 35 ± 6.2 | ||
| Mitochondrial ATP Production | Luminescence-based Assay | 0 µM (Control) | 100 ± 8.5 |
| 100 µM | 92 ± 7.9 | ||
| 500 µM | 78 ± 9.2 | ||
| 1 mM | 61 ± 8.8 | ||
| 5 mM | 40 ± 7.1 | ||
| Mitochondrial ROS Generation | MitoSOX Red Assay | 0 µM (Control) | 100 ± 9.1 |
| 100 µM | 95 ± 8.5 | ||
| 500 µM | 83 ± 9.8 | ||
| 1 mM | 70 ± 10.2 | ||
| 5 mM | 55 ± 8.9 |
Experimental Protocols
Detailed methodologies for assessing the impact of this compound on mitochondrial function are provided below.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) in intact cells treated with this compound.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Cell culture medium
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest (e.g., HepG2, SH-SY5Y)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: On the day of the assay, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 1, 4, or 24 hours).
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C overnight.
-
Assay Preparation:
-
One hour before the assay, replace the treatment medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine), pH 7.4.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
Load the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate ports.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The instrument will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial respiration (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Analyze the dose-dependent effects of this compound on the different respiratory parameters.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
This protocol describes the use of the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
JC-1 dye stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Black, clear-bottom microplates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a black, clear-bottom microplate and allow them to adhere. Treat cells with a dose range of this compound for the desired time. Include a positive control group treated with FCCP (e.g., 10 µM).
-
JC-1 Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add fresh, warm cell culture medium containing JC-1 dye (final concentration typically 1-5 µM).
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the JC-1 containing medium and wash the cells twice with warm PBS to remove excess dye.
-
Fluorescence Measurement:
-
Add warm PBS or culture medium to the wells.
-
Measure the fluorescence intensity using a plate reader.
-
J-aggregates (high ΔΨm): Excitation ~560 nm, Emission ~595 nm (red).
-
JC-1 monomers (low ΔΨm): Excitation ~485 nm, Emission ~530 nm (green).
-
-
Alternatively, detach cells and analyze by flow cytometry, detecting fluorescence in the green (e.g., FITC) and red (e.g., PE) channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Quantification of Mitochondrial ATP Production
This protocol details a bioluminescence-based assay to measure ATP levels in cells treated with this compound.
Materials:
-
ATP bioluminescence assay kit (containing luciferase, luciferin, and lysis buffer)
-
Opaque-walled microplates suitable for luminescence measurements
-
Luminometer
-
Cells of interest
-
This compound stock solution
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled microplate and allow them to attach. Treat the cells with various concentrations of this compound for the specified duration.
-
Cell Lysis:
-
Remove the treatment medium.
-
Add the lysis buffer provided in the kit to each well to release cellular ATP.
-
Incubate according to the manufacturer's instructions to ensure complete lysis.
-
-
ATP Measurement:
-
Prepare the luciferase-luciferin reagent according to the kit protocol.
-
Add the reagent to each well of the microplate.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Normalization and Analysis:
-
In a parallel plate, determine the protein concentration or cell number for each condition to normalize the ATP measurements.
-
Analyze the dose-dependent effect of this compound on cellular ATP levels.
-
Detection of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
This protocol uses the MitoSOX Red fluorescent probe, which selectively detects superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX Red reagent (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium
-
Antimycin A (as a positive control for ROS production)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Preparation and Treatment: Culture cells to the desired confluency. Treat with different concentrations of this compound. Include a positive control group treated with an inducer of mitochondrial ROS, such as Antimycin A.
-
MitoSOX Red Loading:
-
Remove the treatment medium and wash the cells with warm HBSS.
-
Load the cells with MitoSOX Red (typically 2.5-5 µM in HBSS) and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm HBSS to remove any unbound probe.
-
Fluorescence Detection:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters (Excitation ~510 nm, Emission ~580 nm).
-
Plate Reader: Measure the fluorescence intensity in a microplate reader.
-
Flow Cytometry: Detach the cells and analyze the fluorescence signal in the appropriate channel (e.g., PE).
-
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment group. A decrease in fluorescence intensity compared to a relevant control (e.g., Ca2+-stimulated cells) would indicate an inhibitory effect of this compound on ROS production.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Dibucaine HCl's effects on mitochondria.
Caption: Workflow for assessing Dibucaine HCl's mitochondrial effects.
Conclusion
The protocols and framework presented in this application note provide a robust starting point for investigating the effects of this compound on mitochondrial function. By employing these high-throughput compatible assays, researchers can efficiently characterize the mitochondrial liability of Dibucaine and other compounds, contributing to a more comprehensive understanding of their pharmacological and toxicological profiles. This information is crucial for informed decision-making in drug discovery and development.
References
Application Notes and Protocols for High-Throughput Screening of Ion Channel Modulators Using Dibucaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibucaine hydrochloride, a potent local anesthetic, serves as a valuable tool in the field of ion channel drug discovery. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells.[1] This property makes Dibucaine an excellent positive control and reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of sodium channels. These application notes provide detailed protocols for utilizing this compound in two common HTS formats: a fluorescence-based membrane potential assay and a thallium flux assay.
Mechanism of Action
Dibucaine exerts its inhibitory effect on sodium channels by entering the cell in its neutral form and, once protonated within the cytoplasm, binding to a site within the channel's inner pore.[2] This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel.[3] The interaction with key residues, such as a phenylalanine in domain IV S6 (a region lining the pore), is crucial for its blocking activity.[4] Furthermore, Dibucaine has been shown to allosterically modulate the channel's voltage sensors, specifically stabilizing the S4 segment of domain III in a depolarized conformation and affecting the movement of the S4 segment in domain IV.[5][6] This multifaceted interaction effectively occludes the channel pore, preventing sodium ion influx and thereby blocking nerve impulse conduction.
Data Presentation
The following table summarizes the inhibitory activity of this compound against various voltage-gated sodium channel subtypes. This data is essential for selecting the appropriate channel subtype for an HTS campaign and for interpreting the screening results.
| Ion Channel Subtype | IC50 (µM) | Assay Type | Cell Line | Reference |
| NaV1.5 | 295 | Automated Patch Clamp | HEK293 | [7] |
| NaV1.7 | 76 (at 0 mV) | Patch Clamp | HEK293 | [8] |
Experimental Protocols
Fluorescence-Based Membrane Potential Assay
This assay measures changes in cell membrane potential, providing an indirect but robust readout of ion channel activity. Dibucaine is used as a positive control to induce signal changes corresponding to channel inhibition.
Materials:
-
HEK293 cells stably expressing the target sodium channel subtype (e.g., NaV1.7)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent Membrane Potential Dye Kit (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound stock solution (10 mM in DMSO)
-
Sodium Channel Activator (e.g., Veratridine) stock solution (10 mM in DMSO)
-
384-well black-walled, clear-bottom assay plates
Protocol:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 20,000-30,000 cells per well in their standard growth medium and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions in the Assay Buffer.
-
Remove the cell culture medium from the plates and add 20 µL of the dye solution to each well.
-
Incubate the plates for 60 minutes at room temperature, protected from light.
-
-
Compound and Control Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer to be used as a positive control (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Prepare the test compounds at the desired screening concentration.
-
Prepare a solution of the sodium channel activator (e.g., 30 µM Veratridine) in Assay Buffer.
-
-
Assay Execution:
-
Using a fluorescent imaging plate reader (e.g., FLIPR Tetra®), add 10 µL of the compound or control solutions to the respective wells.
-
Incubate for a pre-determined time (e.g., 5-15 minutes) to allow for compound interaction with the channels.
-
Add 10 µL of the activator solution to all wells to stimulate the sodium channels.
-
Measure the fluorescence signal kinetically for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) before and after the addition of the activator.
-
Normalize the data to the negative control (vehicle) and the positive control (a maximal inhibitory concentration of Dibucaine).
-
Calculate the Z'-factor to assess assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where pos is the positive control (Dibucaine) and neg is the negative control (vehicle). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9][10]
-
Thallium Flux Assay
This assay provides a more direct measure of ion channel function by detecting the influx of thallium (Tl+), a surrogate for Na+, through open sodium channels.
Materials:
-
HEK293 cells stably expressing the target sodium channel subtype
-
Thallium Flux Assay Kit (containing a Tl+-sensitive fluorescent dye)
-
Assay Buffer: As described above.
-
Stimulus Buffer: Assay Buffer containing the sodium channel activator and a source of thallium (e.g., Thallium Sulfate).
-
This compound stock solution (10 mM in DMSO)
-
384-well black-walled, clear-bottom assay plates
Protocol:
-
Cell Plating: Follow the same procedure as for the membrane potential assay.
-
Dye Loading:
-
Prepare the Tl+-sensitive dye loading buffer according to the manufacturer's protocol.
-
Remove the cell culture medium and add 20 µL of the dye loading buffer to each well.
-
Incubate the plates for 60-90 minutes at room temperature, protected from light.
-
-
Compound and Control Preparation:
-
Prepare compound and Dibucaine dilutions in Assay Buffer as described for the membrane potential assay.
-
-
Assay Execution:
-
Using a kinetic plate reader, add 10 µL of the compound or control solutions to the wells.
-
Incubate for the desired pre-incubation time.
-
Add 10 µL of the Stimulus Buffer to initiate Tl+ influx.
-
Immediately begin measuring the fluorescence signal kinetically for 1-3 minutes.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase, which is proportional to the rate of Tl+ influx.
-
Normalize the data and calculate the Z'-factor as described for the membrane potential assay.
-
Visualizations
Caption: Signaling pathway of this compound action on voltage-gated sodium channels.
Caption: A generalized workflow for a high-throughput screening assay to identify sodium channel modulators.
References
- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular action of lidocaine on the voltage sensors of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanion.de [nanion.de]
- 8. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assay.dev [assay.dev]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols: Electrophysiological Recording of Dibucaine's Effect on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the electrophysiological effects of Dibucaine on isolated cardiac myocytes. The information is intended to guide researchers in designing and executing experiments to characterize the impact of this local anesthetic on cardiac ion channels and action potentials.
Introduction
Dibucaine, a potent long-acting local anesthetic, is known to exert significant effects on cardiac electrophysiology. Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5), which are crucial for the initiation and propagation of the cardiac action potential. Additionally, Dibucaine has been shown to affect other ion channels, including L-type calcium channels, and can influence intracellular calcium handling.[1] Understanding the precise effects of Dibucaine on cardiac myocytes is essential for assessing its therapeutic potential and cardiotoxic risk.
These notes provide protocols for the isolation of ventricular myocytes and for their electrophysiological assessment using the whole-cell patch-clamp technique.
Data Presentation
The following tables summarize the known quantitative effects of Dibucaine and the closely related local anesthetic, Bupivacaine, on cardiac ion channels and action potential parameters. It is important to note that specific quantitative data for Dibucaine's effects on cardiac myocytes is limited in publicly available literature. Therefore, data from related compounds and different cell types are included for reference and should be empirically verified for cardiac myocytes.
Table 1: Inhibitory Effects of Dibucaine and Related Local Anesthetics on Ion Channels
| Compound | Ion Channel | Cell Type | IC50 | Reference |
| Dibucaine | L-type Calcium Channel | PC12 Cells | 17.7 ± 1.0 µM | [2] |
| Bupivacaine | Nav1.5 (Cardiac Sodium Channel) | Xenopus Oocytes | 4.51 µM | [3] |
| Bupivacaine | SK2 (Small-conductance Ca2+-activated K+ channel) | HEK-293 Cells | 16.5 µM | [4] |
| Lidocaine | Nav1.5 (at -80mV holding potential) | HEK-293 Cells | 20 ± 22 µM | [5] |
Note: The IC50 value for Dibucaine on L-type calcium channels was determined in a neuronal-like cell line and may differ in cardiac myocytes.
Table 2: Effects of Local Anesthetics on Cardiac Action Potential Parameters
| Compound | Concentration | Parameter | Effect | Species | Reference |
| Lidocaine | 1 x 10⁻⁵ M | Action Potential Duration (APD) | Maximal shortening | Dog (Ventricular Muscle) | [6] |
| Lidocaine | 1 x 10⁻⁵ M | Effective Refractory Period (ERP) | Maximal shortening | Dog (Ventricular Muscle) | [6] |
| Lidocaine | ≥ 1 x 10⁻⁴ M | Vmax (Maximum upstroke velocity) | Decrease | Dog (Ventricular Muscle) | [6] |
Signaling Pathway and Mechanism of Action
Dibucaine, as a local anesthetic, primarily targets voltage-gated sodium channels in the cardiac myocyte cell membrane. Its binding is state-dependent, showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[7] This leads to a "use-dependent" or "phasic" block, where the inhibition is more pronounced at higher heart rates. By blocking the influx of sodium ions during Phase 0 of the action potential, Dibucaine slows the depolarization of the cell membrane, leading to a decrease in the maximum upstroke velocity (Vmax). This, in turn, can slow conduction through the cardiac tissue. Dibucaine's blockade of calcium channels can also contribute to a reduction in the plateau phase of the action potential.
Experimental Protocols
Protocol 1: Isolation of Adult Ventricular Myocytes
This protocol describes the enzymatic dissociation of single ventricular myocytes from an adult rodent heart using a Langendorff perfusion system.
Materials:
-
Langendorff apparatus
-
Collagenase Type II
-
Enzymes: Trypsin, Protease
-
Perfusion Buffer (Calcium-free Tyrode's solution)
-
Krebs-Henseleit (KB) solution
-
Surgical instruments (scissors, forceps)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Excise the heart quickly and place it in ice-cold perfusion buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated, calcium-free Tyrode's solution at 37°C for 5-10 minutes to wash out the blood.
-
Switch the perfusion to the same buffer containing Collagenase Type II (and other enzymes as optimized) and perfuse for 15-25 minutes, or until the heart becomes flaccid.
-
Cut down the heart, remove the atria, and gently mince the ventricular tissue in KB solution.
-
Gently triturate the minced tissue with a pipette to release single myocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity and carefully aspirate the supernatant.
-
Gradually reintroduce calcium to the myocytes by resuspending them in solutions with increasing calcium concentrations.
-
Store the isolated, calcium-tolerant, rod-shaped myocytes in an appropriate medium for electrophysiological recordings.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for recording sodium and calcium currents from isolated ventricular myocytes using the whole-cell patch-clamp technique.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries and micro-pipette puller
-
External and internal solutions (see tables below)
-
Dibucaine stock solution
Table 3: Extracellular and Intracellular Solutions for Patch-Clamp Recording
| Solution | Component | Concentration (mM) |
| External (for I-Na) | NaCl | 140 |
| KCl | 5.4 | |
| CaCl₂ | 1.8 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (for I-Na) | CsF | 120 |
| CsCl | 20 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 5 | |
| pH adjusted to 7.2 with CsOH | ||
| External (for I-Ca) | TEA-Cl | 140 |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with TEA-OH | ||
| Internal (for I-Ca) | CsCl | 120 |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 5 | |
| pH adjusted to 7.2 with CsOH |
Procedure:
-
Plate the isolated myocytes in a recording chamber on the microscope stage and perfuse with the appropriate external solution.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy myocyte with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.
-
Record baseline ion channel activity using the voltage-clamp protocols described below.
-
Perfuse the cell with the external solution containing the desired concentration of Dibucaine and repeat the voltage-clamp protocols.
-
Wash out the drug and record the recovery of the ion channel currents.
Voltage-Clamp Protocols
To assess Tonic Block of Sodium Channels:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a short (e.g., 50 ms) depolarizing pulse to a potential that elicits the peak sodium current (e.g., -30 mV).
-
Compare the peak current amplitude before and after Dibucaine application.
To assess Use-Dependent Block of Sodium Channels:
-
Hold the cell at a more depolarized potential (e.g., -90 mV).
-
Apply a train of depolarizing pulses (e.g., to -30 mV for 50 ms) at a physiological frequency (e.g., 1-3 Hz).
-
Measure the progressive decrease in the peak sodium current during the pulse train in the presence of Dibucaine.
To assess Recovery from Block:
-
Use a two-pulse protocol. Apply a conditioning pulse to induce block.
-
Follow with a test pulse at varying time intervals after the conditioning pulse.
-
Plot the recovery of the peak current as a function of the time interval between pulses.
To assess L-type Calcium Channel Block:
-
Hold the cell at a potential that inactivates sodium channels (e.g., -40 mV).
-
Apply a depolarizing pulse to elicit the peak calcium current (e.g., +10 mV).
-
Compare the peak current amplitude before and after Dibucaine application.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the effects of Dibucaine on cardiac myocytes.
References
- 1. Dibucaine displaceable sarcolemmal Ca2+ fraction in guinea-pig cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibucaine and tetracaine inhibit the activation of mitogen-activated protein kinase mediated by L-type calcium channels in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bupivacaine inhibits a small conductance calcium‐activated potassium type 2 channel in human embryonic kidney 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dibucaine Hydrochloride Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility limitations of Dibucaine Hydrochloride in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is freely soluble in water and polar organic solvents like ethanol and DMSO. However, its solubility in aqueous physiological buffers is pH-dependent. At a physiological pH of 7.4, the solubility has been reported to be greater than 57 µg/mL. One source indicates a solubility of 120 mg/mL in Phosphate Buffered Saline (PBS).
Q2: How does pH affect the solubility of this compound?
Dibucaine is a weak base with a pKa of approximately 8.3. This means its solubility is significantly influenced by the pH of the solution.
-
Below its pKa (acidic conditions): this compound will be predominantly in its protonated, cationic form, which is more water-soluble.
-
Above its pKa (alkaline conditions): The uncharged base form becomes more prevalent. This form is less water-soluble and may precipitate out of solution.
Therefore, when working with physiological buffers, precipitation can occur if the pH is not carefully controlled, especially when preparing concentrated stock solutions.
Q3: Why is my this compound precipitating in PBS?
Precipitation of this compound in PBS can be attributed to several factors:
-
pH of the PBS: Standard PBS has a pH of approximately 7.4. While this compound is soluble at this pH, preparing high concentrations may exceed its solubility limit, leading to precipitation.
-
"Salting out" effect: The high ionic strength of buffers like PBS can sometimes decrease the solubility of certain compounds.
-
Temperature: Solubility is generally temperature-dependent. Preparing or storing solutions at lower temperatures can decrease solubility.
-
Drug-buffer interactions: In some cases, interactions between the drug and buffer components can lead to the formation of less soluble complexes.
Q4: What are the common strategies to enhance the solubility of this compound?
Several formulation strategies can be employed to overcome the solubility challenges of this compound:
-
pH Adjustment: Maintaining a slightly acidic pH (below the pKa of 8.3) will keep the drug in its more soluble protonated form.
-
Co-solvents: The use of water-miscible organic solvents such as ethanol or DMSO in the buffer can increase solubility.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic parts of the Dibucaine molecule, forming inclusion complexes with enhanced aqueous solubility.
-
Liposomes: Encapsulating this compound within liposomes can improve its solubility and provide a sustained-release profile.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate and solubility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Cloudiness or precipitation upon dissolving in physiological buffer. | - Concentration exceeds solubility limit at the buffer's pH.- Buffer pH is too high.- Low temperature. | - Prepare a more dilute solution.- Lower the pH of the buffer (e.g., to pH 6.0-7.0).- Gently warm the solution.- Use a solubilizing agent (see protocols below). |
| Inconsistent results in cell-based assays. | - Precipitation of the drug leading to inaccurate dosing.- Interaction of the drug with components of the cell culture medium. | - Visually inspect solutions for any signs of precipitation before use.- Prepare fresh solutions for each experiment.- Consider using a serum-free medium for the initial drug exposure if serum protein binding is a concern. |
| Difficulty dissolving the powder initially. | - Poor wettability of the powder. | - Use sonication to aid dissolution.- Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent/Buffer | pH | Temperature | Solubility | Reference |
| Water | Not Specified | Not Specified | Freely soluble | |
| Ethanol | Not Specified | Not Specified | Freely soluble | |
| DMSO | Not Specified | Not Specified | 76 mg/mL | |
| Aqueous Buffer | 7.4 | Not Specified | > 57 µg/mL | |
| PBS | Not Specified | Not Specified | 120 mg/mL |
Note: "Freely soluble" is a qualitative term. It is always recommended to determine the exact solubility for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent
This protocol describes the preparation of a this compound solution in a physiological buffer using DMSO as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Warm the DMSO slightly if needed to aid dissolution.
-
Vortex and sonicate the stock solution until the powder is completely dissolved.
-
Perform serial dilutions of the DMSO stock solution into the physiological buffer to achieve the desired final concentration. Note: The final concentration of DMSO should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological experiments.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a different solubilization method may be necessary.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
This protocol outlines a general method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water or buffer. The concentration of HP-β-CD will depend on the desired molar ratio and can range from 1% to 40% (w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (Dibucaine:HP-β-CD) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug.
-
The resulting clear solution contains the this compound-cyclodextrin inclusion complex. The concentration of the solubilized drug should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
Protocol 3: Preparation of this compound-Loaded Liposomes
This protocol describes a basic thin-film hydration method for encapsulating this compound in liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Rotary evaporator
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the phospholipids and cholesterol in a chloroform:methanol solvent mixture in a round-bottom flask. The molar ratio of phospholipid to cholesterol can be varied (e.g., 2:1).
-
Add this compound to the lipid solution.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding the physiological buffer and rotating the flask. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Signaling Pathways and Mechanisms of Action
Sodium Channel Blockade
The primary mechanism of action for Dibucaine as a local anesthetic is the blockade of voltage-gated sodium channels in neuronal membranes. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials, resulting in a loss of sensation.
Caption: Mechanism of Dibucaine's sodium channel blockade.
Interaction with Intracellular Calcium Signaling
Dibucaine has also been shown to interact with intracellular calcium signaling pathways. It can displace calcium from the inner leaflet of the sarcolemma and may inhibit L-type calcium channels. This can affect various cellular processes, including muscle contraction and neurotransmitter release.
Caption: Potential effects of Dibucaine on intracellular calcium signaling.
Preventing precipitation of Dibucaine Hydrochloride in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Dibucaine Hydrochloride in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent, long-acting local anesthetic of the amide type. It is supplied as a hydrochloride salt to enhance its water solubility. However, its solubility is highly dependent on the pH of the solution. As a weak base with a pKa between 8.3 and 9.04, this compound is more soluble in acidic conditions where it is predominantly in its ionized form.[1] In neutral or alkaline solutions, it can convert to its less soluble free base form, leading to precipitation.
Q2: What are the primary factors that can cause this compound to precipitate?
The main factors influencing the precipitation of this compound include:
-
pH: Increasing the pH of the solution towards or above its pKa will decrease its solubility and can cause precipitation.[2]
-
Temperature: While heating can initially help dissolve the compound, a decrease in temperature can lead to supersaturation and subsequent precipitation.
-
Concentration: Exceeding the solubility limit of this compound in a given solvent system will result in precipitation.
-
Buffer Composition: The type and strength of the buffer can affect the local pH and ionic strength of the solution, potentially influencing solubility.
-
Mixing with other substances: Adding other compounds, such as certain corticosteroids, to a this compound solution can alter the pH and lead to precipitation.
Q3: How can I increase the solubility of this compound in my experimental solution?
Several methods can be employed to enhance and maintain the solubility of this compound:
-
pH Adjustment: Maintaining a slightly acidic pH (typically below 6.0) will keep the molecule in its more soluble, ionized form.[2]
-
Use of Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG300), and Ethanol can be used to prepare stock solutions at higher concentrations.
-
Addition of Surfactants: Non-ionic surfactants like Tween-80 can help to stabilize the solution and prevent precipitation.
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can significantly increase its aqueous solubility.
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to resolving common precipitation problems encountered during experiments with this compound.
Problem: Precipitation observed after preparing an aqueous solution.
| Possible Cause | Troubleshooting Step |
| pH of the water is too high. | Measure the pH of the water used for dissolution. If it is neutral or slightly alkaline, acidify the water with a small amount of dilute HCl to a pH below 6.0 before adding the this compound. |
| Concentration exceeds solubility limit. | Refer to the solubility data table below. Ensure that the intended concentration is below the solubility limit at the experimental temperature and pH. |
| Low Temperature. | Gently warm the solution while stirring. Sonication can also be used to aid dissolution.[3] However, be aware that precipitation may reoccur upon cooling. |
Problem: Precipitation occurs after adjusting the pH of the solution.
| Possible Cause | Troubleshooting Step |
| pH was increased above the pKa. | Lower the pH of the solution by adding a small amount of a suitable acid. Monitor the pH carefully to avoid over-acidification. |
| Localized high pH. | When adding a basic solution, ensure it is added slowly and with vigorous stirring to avoid localized areas of high pH that can trigger precipitation. |
Problem: Precipitation upon mixing with another solution (e.g., cell culture media, buffer).
| Possible Cause | Troubleshooting Step |
| The final pH of the mixture is too high. | Before mixing, measure the pH of the destination solution. If it is high, consider whether the experimental design allows for a slight acidification of the final mixture. |
| Incompatibility with components of the other solution. | Prepare a small test mixture to confirm compatibility. If precipitation occurs, consider using a solubilizing agent (see protocols below) in your this compound stock solution before mixing. |
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents and conditions.
| Solvent | Temperature | pH | Solubility |
| Water | 25 °C | 5.0 - 6.0 | Very soluble |
| Water | 25 °C | 7.4 | > 57 µg/mL |
| DMSO | 25 °C | - | ≥ 11.9 mg/mL |
| Ethanol | 25 °C | - | 76 mg/mL |
| 10% DMSO in 0.9% Saline | 25 °C | - | ≥ 2.75 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 0.9% Saline | 25 °C | - | ≥ 2.75 mg/mL |
| 10% DMSO in 20% SBE-β-CD in 0.9% Saline | 25 °C | - | ≥ 2.75 mg/mL |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weigh the desired amount of this compound powder.
-
Dissolve in a suitable volume of sterile, deionized water with a pH of 5.0-6.0.
-
If dissolution is slow, gently warm the solution to 37°C and/or sonicate for short intervals.
-
Once fully dissolved, filter the solution through a 0.22 µm sterile filter.
-
Store the stock solution at 2-8°C, protected from light. It is recommended to prepare fresh solutions for critical experiments.
Protocol 2: Preparation of a Highly Concentrated Stock Solution using Co-solvents
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution into aqueous experimental media.
-
Weigh the desired amount of this compound powder.
-
Add the required volume of DMSO to dissolve the powder completely. Use sonication if necessary.
-
For in vivo studies, a common formulation involves a sequential addition of co-solvents. For example, to prepare a 1 mL solution:
-
Start with 100 µL of a 27.5 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline and mix until a clear solution is obtained.
-
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 3: Enhancing Aqueous Solubility with Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
This protocol describes the use of SBE-β-CD to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
-
Prepare a 20% (w/v) SBE-β-CD solution in saline:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of 0.9% saline.
-
To aid dissolution, the mixture can be heated to 37°C for about 30 minutes or sonicated (e.g., 20-40 kHz, 30-second pulses, repeated 3 times). Ensure the final solution is clear.
-
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
Prepare the final solution:
-
Take 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the concentrated this compound in DMSO stock solution.
-
Mix thoroughly until a clear solution is obtained. This will yield a final solution with a this compound concentration of ≥ 2.75 mg/mL.
-
Visualizations
Troubleshooting Precipitation of this compound
Caption: A logical workflow for troubleshooting precipitation issues.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing Dibucaine HCl solutions.
References
Determining the optimal concentration of Dibucaine Hydrochloride for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dibucaine Hydrochloride in in vitro studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
A1: this compound's primary mechanism of action is the blockage of voltage-gated sodium channels in the cell membrane.[1] It diffuses across the neuronal plasma membrane and, in its protonated form, enters and blocks the pore of the voltage-gated sodium channel from the cytoplasmic side. This inhibition of sodium ion permeability leads to a stabilization of the neuronal membrane and prevents the initiation and conduction of nerve impulses.[1]
Q2: What is a typical concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound varies significantly depending on the cell type and the specific assay being performed. For electrophysiological studies investigating sodium channel blockade, concentrations in the low micromolar range (e.g., 1-10 µM) are often effective.[2] For cytotoxicity assays, a broader range should be tested, as IC50 values can vary widely among different cell lines.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water, ethanol, and DMSO.[1] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO or water is common. For example, a 76 mg/mL stock solution in fresh DMSO can be prepared.[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (1 month) or -80°C for long-term storage (1 year).[1] When preparing working solutions, dilute the stock in the appropriate cell culture medium to the final desired concentration immediately before use.
Q4: Can this compound affect intracellular calcium levels?
A4: Yes, local anesthetics like dibucaine can alter intracellular calcium concentrations. They have been shown to increase resting intracellular calcium levels in synaptosomes. This effect may be related to their ability to fluidize the cell membrane.
Q5: Are there any known off-target effects of this compound?
A5: Besides its primary action on sodium channels, this compound can have other effects. It has been shown to inhibit the K+/H+ antiport system in mitochondria and can also inhibit cytochrome oxidase activity at millimolar concentrations.[3][4][5] Additionally, it is a potent inhibitor of serum cholinesterase (SChE).[6] Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Guide
Issue 1: Precipitation of this compound in cell culture medium.
-
Possible Cause: The concentration of this compound may exceed its solubility limit in the culture medium, especially at physiological pH. The presence of certain media components can also affect solubility.
-
Solution:
-
Ensure your stock solution is fully dissolved before diluting it into the culture medium.
-
Prepare fresh working solutions for each experiment.
-
Consider using a lower concentration of the compound.
-
If using a high concentration is necessary, you can try preparing the final working solution by adding the stock solution to the medium while vortexing to ensure rapid and even dispersion.
-
For particularly problematic cases, the use of a solubilizing agent like a small percentage of DMSO in the final medium (typically ≤ 0.5%) might be necessary, but be sure to include a vehicle control in your experiments.
-
Issue 2: High background cytotoxicity in control cells.
-
Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used.
-
Solution:
-
Always include a vehicle control in your experimental design. This control should contain the same concentration of the solvent as your highest drug concentration.
-
Ensure the final concentration of the solvent in your cell culture medium is low and non-toxic to your specific cell line (typically below 0.5% for DMSO).
-
If solvent toxicity is suspected, consider using an alternative solvent in which this compound is soluble, such as water or ethanol, if compatible with your experimental setup.
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause: This can be due to several factors, including instability of the compound in solution, variability in cell health and density, or inconsistencies in experimental procedures.
-
Solution:
-
Compound Stability: Prepare fresh working solutions of this compound for each experiment from a properly stored, single-use aliquot of the stock solution. Avoid repeated freeze-thaw cycles of the stock.[1]
-
Cell Culture Conditions: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density for all experiments.
-
Procedural Consistency: Standardize all incubation times, reagent concentrations, and procedural steps across all experiments.
-
Data Presentation
Table 1: Reported IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| HeLa (Human cervical cancer) | MTT Assay | Varies (literature suggests testing a range) | [7][8] |
| HepG2 (Human liver cancer) | MTT Assay | Varies (literature suggests testing a range) | [7][9] |
| SGC-7901 (Human gastric cancer) | Not Specified | Varies | [7] |
Note: IC50 values can be highly dependent on the specific experimental conditions, including cell density and incubation time. It is recommended to perform a dose-response curve to determine the IC50 in your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on a cancer cell line like HeLa.[10][11][12][13]
Materials:
-
HeLa cells
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
This protocol provides a general framework for assessing the effect of this compound on voltage-gated sodium channels.[14][15][16]
Materials:
-
Cells expressing voltage-gated sodium channels (e.g., HEK293 cells stably transfected with a specific sodium channel subtype)
-
This compound
-
External (extracellular) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4)
-
Internal (intracellular) solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips suitable for patch-clamp recording and allow them to adhere.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where sodium channels are in a closed state (e.g., -100 mV).
-
-
Data Acquisition:
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record the baseline sodium currents in the absence of the drug.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1 µM or 10 µM) and record the sodium currents again.[17]
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium currents before and after the application of this compound.
-
Calculate the percentage of inhibition of the sodium current by the drug.
-
Analyze other parameters such as changes in the voltage-dependence of activation and inactivation.
-
Protocol 3: Intracellular Calcium Imaging using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the ratiometric dye Fura-2 AM.[18][19][20][21]
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
Procedure:
-
Dye Loading Solution Preparation: Prepare a 1 mg/mL Fura-2 AM stock solution in high-quality, anhydrous DMSO.[18] For the loading solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.
-
Cell Loading:
-
Wash the cells cultured on coverslips twice with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for your cell type.
-
-
Washing: After loading, wash the cells three times with HBSS to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[18]
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS to record the baseline intracellular calcium levels.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
After establishing a stable baseline, perfuse the cells with HBSS containing the desired concentration of this compound.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities obtained at the two excitation wavelengths (340/380 ratio).
-
An increase in the 340/380 ratio indicates an increase in intracellular calcium concentration.
-
The ratio data can be converted to absolute calcium concentrations using a calibration procedure with ionophores like ionomycin.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for MTT cytotoxicity assay.
Caption: Troubleshooting logical relationships.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Potent inhibition of anoxic depolarization by the sodium channel blocker dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion transport processes in corn mitochondria : I. Effect of the local anesthetic dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Transport Processes in Corn Mitochondria : I. Effect of the Local Anesthetic Dibucaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cytochrome oxidase by dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. axolbio.com [axolbio.com]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 16. scientifica.uk.com [scientifica.uk.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. moodle2.units.it [moodle2.units.it]
- 19. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 20. brainvta.tech [brainvta.tech]
- 21. ionbiosciences.com [ionbiosciences.com]
Technical Support Center: Managing Dibucaine Hydrochloride-induced Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage Dibucaine Hydrochloride-induced cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound primarily induces cytotoxicity through the induction of apoptosis. This process involves a cascade of cellular events, including:
-
Caspase Activation: Dibucaine activates multiple caspases, including caspase-3, -6, -8, and -9, which are key executioners of apoptosis. The pan-caspase inhibitor z-Val-Ala-Asp-(OMe)-fluoromethylketone (z-VAD-fmk) has been shown to completely prevent these effects.
-
Mitochondrial Dysfunction: The drug targets mitochondria, leading to depolarization of the mitochondrial membrane, release of cytochrome c into the cytosol, and mitochondrial swelling.
-
Alteration of Cell Membranes: Dibucaine is known to interact with cell membranes, significantly altering their fluidity. This is considered a major factor in its cytotoxic action.
-
Disruption of Ion Homeostasis: The anesthetic can lead to an increase in intracellular calcium levels, which is implicated in the apoptotic signaling pathway.
Q2: How does the cytotoxicity of Dibucaine compare to other local anesthetics?
Dibucaine is one of the most potent and toxic long-acting local anesthetics. Studies have consistently shown that it exhibits higher cytotoxicity compared to other commonly used agents like lidocaine, ropivacaine, and mepivacaine. The cytotoxic potency of local anesthetics often correlates with their hydrophobicity.
Q3: Is the cytotoxic effect of this compound concentration and time-dependent?
Yes, the cytotoxic effects of this compound are both concentration- and time-dependent. Higher concentrations and longer exposure times will result in a more pronounced decrease in cell viability. It is crucial to perform dose-response and time-course experiments to determine the optimal experimental window for your specific primary cell type.
Q4: Can this compound induce other forms of cell death besides apoptosis?
While apoptosis is the primary mechanism, at high concentrations, Dibucaine can also induce necrosis. This is characterized by mitochondrial injury, swelling, formation of secondary lysosomes, and rupture of the cell membrane.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Excessive cell death even at low concentrations | High sensitivity of the primary cell type. | Perform a detailed dose-response study starting from very low concentrations to determine the IC50 for your specific cells. Consider using a less potent local anesthetic if possible for your experimental goals. |
| Contamination of cell culture. | Regularly check for mycoplasma and other contaminants. | |
| Incorrect drug concentration calculation. | Double-check all calculations and ensure proper dilution of the stock solution. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use primary cells within a narrow passage number range for all experiments. |
| Fluctuation in incubation time or drug concentration. | Strictly adhere to standardized protocols for incubation times and drug concentrations. | |
| Cell density variability. | Seed cells at a consistent density for all experiments as this can influence drug sensitivity. | |
| Difficulty in distinguishing apoptosis from necrosis | Overlapping features at high drug concentrations. | Use multiple assays to assess cell death. For example, combine Annexin V/PI staining with caspase activity assays. Analyze cells at different time points to capture the progression of cell death. |
| Unexpected changes in mitochondrial function assays | Dibucaine's direct effect on mitochondria. | Be aware that Dibucaine directly inhibits cytochrome oxidase and other mitochondrial functions. Interpret results from mitochondrial function assays (e.g., MTT) with caution, as a reduction in signal may not solely reflect cell death but also direct enzymatic inhibition. Consider using a viability assay that is independent of mitochondrial activity, such as a dye exclusion assay (e.g., Trypan Blue) or a fluorescence-based assay measuring membrane permeability. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of Local Anesthetics
| Local Anesthetic | Relative Cytotoxicity | Potency Ranking (Highest to Lowest) | Reference |
| Dibucaine | High | 1 | |
| Bupivacaine | High | 2 | |
| Tetracaine | Moderate-High | 3 | |
| Ropivacaine | Moderate | 4 | |
| Lidocaine | Low-Moderate | 5 | |
| Mepivacaine | Low | 6 | |
| Procaine | Low | 7 |
Note: Relative cytotoxicity can vary depending on the cell type and experimental conditions.
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as described in the cytotoxicity protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Dibucaine-induced apoptotic signaling pathway.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: A logical approach to troubleshooting high cell death.
Addressing the effects of pH on Dibucaine Hydrochloride activity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the effects of pH on Dibucaine Hydrochloride activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does pH influence it?
A1: this compound is a potent local anesthetic that primarily functions by blocking voltage-gated sodium channels in neuronal cell membranes.[1][2][3] This blockage inhibits the influx of sodium ions necessary for the initiation and propagation of action potentials, resulting in a reversible nerve block.[1]
The activity of Dibucaine is highly dependent on pH because it is a weak base with a pKa of approximately 8.3.[4] It exists in two forms in solution: a charged (protonated) cation and an uncharged (neutral) base. The ratio of these two forms is governed by the Henderson-Hasselbalch equation.
-
Membrane Permeation: The uncharged base is more lipid-soluble and readily diffuses across the lipid bilayer of the neuronal membrane to reach its target site inside the cell.[2]
-
Channel Blockade: Once inside the neuron, the equilibrium shifts, and the charged cationic form binds to the inner pore of the sodium channel, causing the anesthetic effect.[2]
Therefore, the pH of the experimental solution is a critical factor that determines the amount of Dibucaine in its membrane-permeable form and, consequently, its onset and potency.
Q2: What is the optimal pH for my this compound experiments?
A2: The "optimal" pH depends on the specific experimental goals.
-
For assessing nerve block: A study on nonmyelinated fibers of the rabbit vagus nerve found that Dibucaine is more effective in neutral solutions than in alkaline solutions.[5] However, for many local anesthetics, alkalinization of the solution (raising the pH closer to physiological pH) can increase the proportion of the uncharged base, potentially leading to a faster onset of action.[6] It is crucial to consider that excessive alkalinity can cause the drug to precipitate out of solution.[6]
-
For in vitro binding assays: The pH should be carefully controlled to ensure the desired ionization state of the drug and the target protein.
-
For solubility: this compound's solubility is pH-dependent. At pH 7.4, its solubility is greater than 57 µg/mL.[7] In phosphate-buffered saline (PBS), its solubility can reach up to 120 mg/mL.[8]
It is recommended to perform pilot studies to determine the optimal pH for your specific experimental setup.
Q3: How does the pKa of this compound relate to its activity at different pH values?
A3: The pKa is the pH at which 50% of the drug is in its ionized (charged) form and 50% is in its non-ionized (uncharged) form. With a pKa of around 8.3, at physiological pH (7.4), a larger proportion of Dibucaine exists in the charged form. The Henderson-Hasselbalch equation allows for the calculation of the percentage of the ionized and non-ionized forms at any given pH:
pH = pKa + log([Base]/[Acid])
-
At acidic pH (pH < pKa): The equilibrium shifts towards the charged, water-soluble form. This form is less able to cross the neuronal membrane, which may delay the onset of action.
-
At alkaline pH (pH > pKa): The equilibrium favors the uncharged, lipid-soluble base form, which can more readily penetrate the nerve membrane. However, some studies suggest that the cationic form is more active at the receptor site, and that Dibucaine is less effective in alkaline solutions.[5]
Q4: Can I buffer my this compound solution to a different pH?
A4: Yes, buffering this compound solutions is a common practice to control the pH. Sodium bicarbonate is often used to raise the pH of local anesthetic solutions.[6][9] However, it is critical to add the buffer carefully, as over-alkalinization can cause the uncharged base to precipitate out of the solution.[6] It is recommended to visually inspect the solution for any cloudiness or precipitation after buffering.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no anesthetic activity | Inappropriate pH of the solution: If the pH is too low (acidic), the majority of the drug will be in its charged form, which cannot efficiently cross the neuronal membrane. | 1. Measure the pH of your this compound solution. 2. Adjust the pH to a neutral or slightly alkaline range (e.g., pH 7.2-7.4) using a suitable buffer like sodium bicarbonate. Be cautious not to over-alkalinize, as this can lead to precipitation. 3. Prepare fresh solutions for each experiment to avoid pH changes over time. |
| Inconsistent or variable results between experiments | pH instability of the solution: Unbuffered solutions can be susceptible to changes in pH due to exposure to air (CO2 absorption). | 1. Use a buffered solution (e.g., PBS or a bicarbonate buffer) to maintain a stable pH throughout the experiment. 2. Prepare solutions fresh daily. 3. Store stock solutions appropriately and validate their stability at the intended storage conditions. |
| Precipitation observed in the drug solution | pH is too high (alkaline): Increasing the pH significantly above the pKa of Dibucaine will increase the concentration of the uncharged base, which has lower water solubility and may precipitate. | 1. Measure the pH of the solution. 2. If the pH is too high, prepare a fresh solution and add the alkalizing agent more cautiously, monitoring for any signs of precipitation. 3. Consider using a lower concentration of this compound if working at a higher pH. |
| Slower than expected onset of action | Low pH of the experimental medium: An acidic environment will favor the charged form of Dibucaine, slowing its diffusion across the nerve membrane. | 1. Ensure the pH of your experimental buffer or medium is at or near physiological pH. 2. Consider pre-incubating the tissue or cells in the experimental buffer to allow for pH equilibration before adding the drug. |
| Discrepancy with literature (e.g., lower than expected potency at alkaline pH) | Different experimental models: The effect of pH can vary depending on the tissue type and experimental conditions. For example, Dibucaine was found to be more effective at a neutral pH on nonmyelinated nerve fibers.[5] | 1. Carefully review the experimental details of the cited literature and compare them to your own protocol. 2. Consider that factors other than membrane penetration (e.g., receptor binding of the charged vs. uncharged form) may play a role in the observed activity. 3. It is possible that for certain nerve types, the cationic form has a higher intrinsic activity, and the optimal pH is a balance between membrane permeability and receptor binding. |
Data Presentation
Table 1: Effect of pH on the EC50 of this compound (in vitro Red Blood Cell Destruction Assay)
| pH | EC50 (%) |
| 5.0 | 0.17 |
| 6.0 | 0.18 |
| 7.0 | 0.13 |
Data extracted from a study on the membrane destructive action of Dibucaine HCl on red blood cells.[10]
Table 2: pH-dependent Solubility of this compound
| Solvent/Buffer | pH | Solubility |
| Aqueous Solution | 7.4 | >57 µg/mL[7] |
| Phosphate-Buffered Saline (PBS) | ~7.4 | 120 mg/mL[8] |
Experimental Protocols
1. Protocol for Assessing Nerve Block Potency at Different pH Values using a Compound Action Potential Assay
This protocol is a generalized procedure and may require optimization for specific nerve preparations.
Materials:
-
Isolated nerve preparation (e.g., frog sciatic nerve, rat vagus nerve)
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
-
Ringer's solution (or other appropriate physiological saline) buffered to various pH values (e.g., 6.5, 7.0, 7.4, 8.0)
-
Stock solution of this compound
-
pH meter
Procedure:
-
Dissect the nerve and mount it in a nerve chamber with stimulating and recording electrodes.
-
Perfuse the nerve with Ringer's solution at the baseline pH (e.g., 7.4) and record the baseline compound action potential (CAP) amplitude.
-
Prepare a series of this compound solutions of varying concentrations in Ringer's solution buffered to the desired experimental pH values.
-
Switch the perfusion to the Ringer's solution containing the first concentration of Dibucaine at the first experimental pH.
-
Record the CAP at regular intervals until a steady-state block is achieved.
-
Wash the nerve with drug-free Ringer's solution at the baseline pH until the CAP returns to the baseline amplitude.
-
Repeat steps 4-6 for all concentrations and pH values, ensuring a complete washout between each condition.
-
Calculate the percentage of CAP block for each concentration and pH.
-
Plot the concentration-response curves for each pH and determine the IC50 value (the concentration of drug that causes a 50% reduction in the CAP amplitude).
2. Protocol for In Vitro Stability Testing of this compound Solutions at Different pH
This protocol provides a framework for assessing the chemical stability of this compound in solutions of varying pH.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C)
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare solutions of this compound at a known concentration in each of the selected pH buffers.
-
Transfer aliquots of each solution into separate, sealed vials.
-
Store the vials at the specified temperatures.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial for each pH and temperature condition.
-
Allow the vial to return to room temperature.
-
Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage of this compound remaining versus time for each pH and temperature to determine the degradation rate.
Visualizations
Caption: Mechanism of Dibucaine action at the neuronal membrane.
Caption: Workflow for assessing pH effects on Dibucaine activity.
Caption: Logical relationships of increasing pH on Dibucaine properties.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Local anesthetic failure associated with inflammation: verification of the acidosis mechanism and the hypothetic participation of inflammatory peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local anesthetics: effect of pH on activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. This compound | C20H30ClN3O2 | CID 521951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparing the pH Change of Local Anesthetic Solutions Using Two Chairside Buffering Techniques | Compendium [compendiumlive.com]
- 10. [A comparative study of membrane destructive action of dibucaine HCl and bupivacaine HCl] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Dibucaine Hydrochloride in Cellular Assays
Welcome to the technical support center for researchers utilizing Dibucaine Hydrochloride in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize the off-target effects of this compound, ensuring the accuracy and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target effects of this compound?
This compound's primary on-target effect is the blockade of voltage-gated sodium channels.[1] However, at various concentrations, it can induce several off-target effects, including:
-
Induction of Apoptosis: Dibucaine has been shown to induce programmed cell death in a dose-dependent manner in various cell lines, including neuroblastoma and promyelocytic leukemia cells.[2][3]
-
Alteration of Cell Membrane Fluidity: It can increase the fluidity of cell membranes, which can impact the function of membrane-bound proteins and signaling pathways.[4]
-
Disruption of Calcium Homeostasis: Dibucaine can interfere with intracellular calcium signaling by affecting L-type calcium channels and displacing calcium from the sarcolemma.
-
Induction of Endoplasmic Reticulum (ER) Stress: While direct evidence for Dibucaine is still emerging, similar local anesthetics like lidocaine have been shown to induce ER stress, a state of cellular dysfunction that can lead to apoptosis.[5][6]
Q2: At what concentrations are off-target effects of this compound typically observed?
The concentration at which off-target effects become significant can vary depending on the cell type and the specific effect being measured. The following table summarizes reported concentrations leading to off-target effects. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.
| Cell Line/System | Effect | Effective Concentration | Citation(s) |
| HL-60 (Promyelocytic Leukemia) | Apoptosis (IC50) | 100 µM | [2] |
| PC12 (Pheochromocytoma) | Inhibition of MAP kinase activation (IC50) | 17.7 µM | |
| Guinea-pig cardiomyocytes | Displacement of sarcolemmal Ca2+ | 0.5 mM | |
| Acidic phospholipid vesicles | Increased membrane fluidity | 1 x 10⁻⁴ M (0.1 mM) | [4] |
| Neutral phospholipid vesicles | Increased membrane fluidity | 2 x 10⁻³ M (2 mM) | [4] |
| 3T3 (Fibroblasts) & HaCaT (Keratinocytes) | Cytotoxicity | Not specified, but reduced by SLN encapsulation | [7][8][9] |
| SK-N-MC (Neuroblastoma) | Apoptosis | Dose-dependent | [3] |
Q3: How can I minimize the off-target effects of this compound in my experiments?
Several strategies can be employed to mitigate off-target effects:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect while minimizing off-target responses. A thorough dose-response analysis is essential.
-
Use of Control Compounds: Include control compounds in your experiments. For example, use other sodium channel blockers with different chemical structures to confirm that the observed effect is not specific to Dibucaine's off-target activities.
-
Nanoparticle Encapsulation: Encapsulating Dibucaine in Solid Lipid Nanoparticles (SLNs) has been shown to reduce its intrinsic cytotoxicity.[7][8][9] This approach can help in achieving a sustained release and targeted delivery, potentially lowering the required concentration and off-target effects.
-
Monitoring Off-Target Markers: Actively monitor markers of known off-target effects, such as apoptosis (e.g., caspase activation, DNA fragmentation) and ER stress (e.g., expression of GRP78 and CHOP).[10][11][12]
Troubleshooting Guides
Problem 1: I am observing high levels of cell death in my assay that are not consistent with the expected on-target effect.
-
Possible Cause: You may be using a concentration of this compound that is inducing apoptosis as an off-target effect.
-
Troubleshooting Steps:
-
Review Concentration: Check the concentration of this compound you are using against the IC50 values for cytotoxicity in similar cell lines (see table above).
-
Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity in your specific cell line using an assay like MTT or trypan blue exclusion.
-
Assess Apoptosis Markers: Analyze your cells for markers of apoptosis, such as caspase-3 activation or DNA laddering, at different concentrations of Dibucaine.
-
Consider Mitigation Strategies: If apoptosis is confirmed at your working concentration, consider lowering the concentration or using a mitigation strategy like nanoparticle encapsulation.
-
Problem 2: My results are inconsistent or not reproducible.
-
Possible Cause: Off-target effects on membrane fluidity could be altering cellular responses and leading to variability.
-
Troubleshooting Steps:
-
Control for Membrane Effects: If possible, use a technique to monitor membrane fluidity (e.g., fluorescence polarization) in the presence of Dibucaine.
-
Use a Structurally Different Sodium Channel Blocker: Compare the effects of Dibucaine with another sodium channel blocker to see if the variability is specific to Dibucaine.
-
Optimize Assay Conditions: Ensure that other experimental parameters (e.g., temperature, incubation time) are tightly controlled, as they can also influence membrane properties.
-
Problem 3: I suspect Dibucaine is affecting a signaling pathway other than sodium channel blockade.
-
Possible Cause: Dibucaine is known to affect calcium signaling and may also induce ER stress.
-
Troubleshooting Steps:
-
Measure Intracellular Calcium: Use a calcium-sensitive fluorescent dye (e.g., Fura-2) to measure changes in intracellular calcium concentration in response to Dibucaine.
-
Analyze ER Stress Markers: Perform Western blotting or qPCR to measure the expression of ER stress markers such as GRP78 and CHOP.[10][11][12]
-
Use Pathway Inhibitors: If a specific off-target pathway is suspected, use known inhibitors of that pathway to see if they can rescue the observed phenotype.
-
Experimental Protocols
Protocol 1: Preparation of Dibucaine-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a hot-process emulsion method and can be used to encapsulate this compound to reduce its cytotoxicity.[2][7]
Materials:
-
This compound
-
Lipid matrix (e.g., Myristyl myristate or Cetyl palmitate)
-
Surfactant (e.g., Pluronic F68)
-
High-pressure homogenizer or sonicator
-
Ultrafiltration/centrifugation units
Procedure:
-
Weigh the lipid matrix to achieve a final concentration of 20 mg/mL.
-
Heat the lipid to 10°C above its melting point.
-
Dissolve this compound into the melted lipid phase to a final concentration of 1 mg/mL.
-
Prepare an aqueous surfactant solution at the same temperature.
-
Add the oily phase to the aqueous phase and create a hot pre-emulsion using a high-shear mixer.
-
Homogenize the pre-emulsion using either a high-pressure homogenizer or a sonicator to form the SLNs.
-
Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form the SLNs.
-
Determine the encapsulation efficiency by separating the free drug from the SLNs using ultrafiltration/centrifugation and quantifying the free Dibucaine in the supernatant via HPLC.
Signaling Pathways and Workflows
Diagram 1: On-Target and Off-Target Effects of this compound
Caption: Overview of this compound's on-target and off-target cellular effects.
Diagram 2: Experimental Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: Workflow to distinguish on-target from off-target effects of Dibucaine.
Diagram 3: Proposed Signaling Pathway for Dibucaine-Induced Apoptosis
Caption: Proposed pathway of Dibucaine-induced apoptosis via off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Solid Lipid Nanoparticles for Dibucaine Sustained Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptotic cell death in a neuroblastoma cell line by dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Lidocaine induces endoplasmic reticulum stress-associated apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lidocaine Induces Endoplasmic Reticulum Stress-Associated Apoptosis in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid Lipid Nanoparticles for Dibucaine Sustained Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The endoplasmic reticulum stress markers GRP78 and CHOP predict disease-free survival and responsiveness to chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Choline kinase inhibition induces exacerbated endoplasmic reticulum stress and triggers apoptosis via CHOP in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dynamic changes of endoplasmic reticulum stress pathway markers GRP78 and CHOP in the hippocampus of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dibucaine Hydrochloride Interference in Fluorescence-Based Assays
Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the interference caused by Dibucaine Hydrochloride in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a problem in our fluorescence-based assays?
A1: this compound can interfere with fluorescence-based assays through two primary mechanisms:
-
Intrinsic Fluorescence: this compound is itself a fluorescent molecule. It absorbs light in the ultraviolet (UV) range and emits light in the blue-green region of the spectrum. This intrinsic fluorescence can lead to false-positive signals, as the instrument will detect the light emitted by the this compound in addition to the signal from your fluorescent probe.
-
Fluorescence Quenching: this compound can also act as a quencher, reducing the fluorescence signal of your probe. This occurs when the this compound molecule absorbs the energy from the excited fluorophore, preventing it from emitting a photon. This can lead to false-negative results or an underestimation of the true signal.
Q2: At what wavelengths does this compound show maximum absorbance and fluorescence?
A2: this compound exhibits maximum UV absorbance at approximately 247 nm and 320 nm.[1] Its fluorescence excitation maximum is around 266 nm, with an emission maximum that can be influenced by its environment.[2]
Q3: Which common fluorescent dyes are most likely to be affected by this compound interference?
A3: Dyes that have excitation and/or emission spectra overlapping with this compound's fluorescence are most susceptible. This includes many commonly used blue and green emitting fluorophores such as fluorescein and its derivatives.
Troubleshooting Guide
If you suspect that this compound is interfering with your assay, follow this step-by-step troubleshooting guide.
Step 1: Characterize the Interference
The first step is to determine the nature and extent of the interference. This can be achieved by running a series of control experiments.
Protocol 1: Quantifying the Intrinsic Fluorescence of this compound
Objective: To measure the fluorescence signal originating from this compound itself under your specific assay conditions.
Materials:
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection capabilities
-
Your standard assay buffer
-
A stock solution of this compound of known concentration
-
Pipettes and tips
Methodology:
-
Prepare a Dilution Series: Create a serial dilution of this compound in your assay buffer. The concentration range should span the concentrations used in your actual experiment.
-
Plate Layout:
-
In triplicate, add 100 µL of each this compound dilution to the wells of the microplate.
-
In triplicate, add 100 µL of assay buffer alone to serve as a blank control.
-
-
Measurement:
-
Set the microplate reader to the same excitation and emission wavelengths used for your experimental fluorescent probe.
-
Measure the fluorescence intensity of each well.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the average fluorescence of each this compound concentration.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound. This will give you a standard curve of its intrinsic fluorescence.
-
Step 2: Choose a Mitigation Strategy
Based on the results from Step 1, select an appropriate strategy to minimize the interference.
Option A: Spectral Shift - Using Red-Shifted Fluorescent Probes
If this compound shows significant intrinsic fluorescence at your current assay wavelengths, the most effective solution is often to switch to a fluorescent probe that is excited by and emits light at longer, red-shifted wavelengths. This moves your signal away from the interference.
Recommended Red-Shifted Alternatives:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Alexa Fluor 647 | 650 | 665 |
| Cy5 | 651 | 670 |
| DyLight 650 | 652 | 672 |
Option B: Sample Cleanup - Removing this compound Prior to Measurement
If changing the fluorophore is not feasible, you can physically remove the this compound from your sample before measuring the fluorescence. Solid-Phase Extraction (SPE) is a common technique for this purpose.
Protocol 2: Solid-Phase Extraction (SPE) for Removal of this compound
Objective: To separate this compound from the analyte of interest (e.g., a protein) in a biological sample.
Materials:
-
C18 SPE cartridge
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Elution solvent (e.g., a mixture of organic solvent and buffer, to be optimized for your analyte)
-
Your biological sample containing the analyte and this compound
Methodology:
-
Conditioning: Pass 1 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Equilibration: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample.
-
Sample Loading: Slowly load your sample onto the cartridge. Dibucaine, being a relatively non-polar molecule, will bind to the C18 stationary phase. Your analyte of interest, if more polar, may pass through in the flow-through, which you would collect. Alternatively, if your analyte also binds, you will proceed to the next steps.
-
Washing: Pass a weak solvent (e.g., a low percentage of organic solvent in water) through the cartridge to wash away any loosely bound impurities.
-
Elution: Use a stronger solvent to elute your analyte of interest from the cartridge, leaving the more strongly bound Dibucaine behind. The exact composition of the wash and elution solvents will need to be optimized for your specific analyte.
-
Analysis: The collected fraction containing your purified analyte can now be analyzed in your fluorescence assay without interference from this compound.
Step 3: Data Correction
If the interference is minor and the above strategies are not practical, you can mathematically correct for the intrinsic fluorescence of this compound.
-
Using the standard curve generated in Protocol 1 , determine the fluorescence contribution of the this compound at the concentration used in your experiment.
-
Subtract this value from the total fluorescence measured in your experimental samples.
Visualizing the Concepts
To further clarify the troubleshooting process and the underlying principles, the following diagrams have been generated.
Caption: Mechanisms of this compound interference in fluorescence assays.
Caption: A step-by-step workflow for troubleshooting Dibucaine interference.
By following these guidelines and utilizing the provided protocols, researchers can effectively identify, understand, and mitigate the interference caused by this compound, leading to more accurate and reliable results in their fluorescence-based assays.
References
Strategies to mitigate the rapid onset of action of Dibucaine in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibucaine in experimental setups. The focus is on strategies to mitigate its rapid onset of action for controlled experimental conditions.
Troubleshooting Guide: Managing Dibucaine's Onset of Action
This guide addresses common issues related to the rapid action of Dibucaine and provides strategies to achieve a more controlled and delayed anesthetic effect.
Issue 1: Onset of Dibucaine is too rapid for the experimental timeline.
-
Cause: Dibucaine is a potent local anesthetic with high lipid solubility, leading to a fast onset of action.
-
Solutions:
-
Formulation with Controlled-Release Systems: Encapsulating Dibucaine in liposomes or solid lipid nanoparticles (SLNs) can significantly delay its release and, consequently, its onset of action.
-
Use of Adjuvants: Incorporating vasoconstrictors like epinephrine into the Dibucaine solution can slow down its absorption into the systemic circulation, thereby prolonging its local action and delaying its peak effect.
-
pH Adjustment of the Formulation: The pH of the Dibucaine solution can influence the proportion of its ionized and non-ionized forms, affecting its ability to cross nerve membranes.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data from studies on local anesthetics, illustrating the impact of different mitigation strategies. Note that specific quantitative data for Dibucaine's onset time is limited in the literature; therefore, data for other local anesthetics like Lidocaine and Bupivacaine are provided as a reference.
Table 1: Effect of Controlled-Release Formulations on Drug Release
| Formulation | Drug | Percentage of Drug Released (in vitro) | Time | Reference |
| Free Dibucaine Solution | Dibucaine | ~95% | 4 hours | [1] |
| Dibucaine Liposomal Gel | Dibucaine | ~28% | 12 hours | [1] |
| Free Dibucaine | Dibucaine | 100% | 2 hours | [2] |
| Dibucaine-loaded SLNs | Dibucaine | Sustained release | >48 hours | [2] |
Table 2: Illustrative Onset Times of Local Anesthetics with and without Epinephrine
| Local Anesthetic | Concentration | Epinephrine Concentration | Mean Onset Time | Reference |
| Lidocaine | 1% | 1:100,000 | 12 seconds | [3] |
| Bupivacaine | 0.25% | 1:200,000 | 29 seconds | [3] |
| Lidocaine | 2% | - | 14.87 ± 3.1 min | [4] |
| Lidocaine + Bupivacaine | 2% + 0.5% | - | 17.12 ± 2.18 min | [4] |
Table 3: Effect of pH Adjustment on Onset of Action of Bupivacaine (Illustrative)
| Local Anesthetic | pH of Solution | Mean Onset of Analgesia | Reference |
| 0.25% Bupivacaine | 5.65 | 6.0 minutes | [5] |
| 0.25% Bupivacaine (pH-adjusted) | 7.26 | 3.2 minutes | [5] |
Note: One study on the desheathed vagus nerve of rabbits suggested that Dibucaine is more effective in a neutral solution compared to an alkaline one, which is contrary to the general trend observed with other local anesthetics like procaine.[6]
Frequently Asked Questions (FAQs)
This section provides detailed answers to specific questions researchers may have when designing and conducting experiments with Dibucaine.
Q1: How can I prepare a controlled-release formulation of Dibucaine in the lab?
A1: Detailed Experimental Protocol: Preparation of Dibucaine-Loaded Liposomes (Lipid Film Hydration Method)
This protocol describes the preparation of multilamellar vesicles (MLVs) containing Dibucaine.
Materials:
-
Dibucaine base
-
Phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Dicetyl phosphate (DCP) for negatively charged liposomes or Stearylamine (SA) for positively charged liposomes
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder (optional, for unilamellar vesicles)
Methodology:
-
Lipid Film Formation:
-
Dissolve Dibucaine base, phosphatidylcholine, and cholesterol (and DCP or SA if charged liposomes are desired) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A common molar ratio for PC:CH is 7:6.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the organic solvents.
-
A thin, dry lipid film will form on the inner wall of the flask.
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask in the water bath at the same temperature for at least 1 hour. This process allows the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the aqueous buffer containing the dissolved drug.
-
-
Sonication and Sizing:
-
To reduce the size of the MLVs and create smaller, more uniform vesicles, sonicate the liposomal dispersion in a bath sonicator for 5-10 minutes.
-
For the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be further processed by extrusion through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
To remove unencapsulated Dibucaine, the liposomal suspension can be centrifuged at high speed (e.g., 15,000 rpm for 30 minutes). The pellet containing the liposomes is then resuspended in fresh PBS. This washing step can be repeated.
-
Workflow for Liposome Preparation
Caption: Workflow for preparing Dibucaine-loaded liposomes.
Q2: What is a reliable in vivo method to quantify the onset of action of a novel Dibucaine formulation?
A2: Detailed Experimental Protocol: Rat Sciatic Nerve Block and Hot Plate Test
This protocol provides a method to assess the onset of sensory blockade induced by a local anesthetic in a rat model.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Dibucaine formulation to be tested
-
Insulin syringes with 30-gauge needles
-
Hot plate apparatus with adjustable temperature
-
Plexiglass cylinder to confine the rat on the hot plate
Methodology:
-
Acclimatization:
-
Acclimatize the rats to the testing environment and handling for several days before the experiment.
-
On the day of the experiment, allow the rats to acclimate to the testing room for at least 30 minutes.
-
-
Baseline Latency Measurement:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52 ± 0.5°C).
-
Place a rat inside the plexiglass cylinder on the hot plate surface.
-
Start a timer and measure the time it takes for the rat to exhibit a nociceptive response, such as licking its hind paw or jumping. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 20-30 seconds) should be established. If the rat does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
Repeat the baseline measurement 2-3 times with a 5-10 minute interval and calculate the mean baseline latency.
-
-
Sciatic Nerve Block Injection:
-
Anesthetize the rat lightly with isoflurane.
-
Identify the injection site for the sciatic nerve block (a palpable notch between the greater trochanter of the femur and the ischial tuberosity).
-
Inject a small volume (e.g., 0.1-0.2 mL) of the Dibucaine formulation perineurally.
-
-
Post-Injection Latency Measurement (Onset Determination):
-
At predetermined time points after the injection (e.g., 2, 5, 10, 15, 20, 30 minutes), place the rat back on the hot plate and measure the response latency as described in step 2.
-
The onset of sensory block is defined as the time point at which a significant increase in latency from baseline is observed, or when the latency reaches the cut-off time.
-
Continue measurements until the latency returns to baseline to also determine the duration of the block.
-
Experimental Workflow for Onset of Action Measurement
Caption: Workflow for in vivo measurement of sensory block onset.
Q3: How does Dibucaine interact with its primary target, the voltage-gated sodium channel?
A3: Signaling Pathway: Dibucaine's Interaction with Voltage-Gated Sodium Channels
Dibucaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[3] This blockage prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.
The uncharged, lipid-soluble form of Dibucaine is thought to diffuse across the cell membrane into the cytoplasm.[3] Once inside, it becomes protonated (charged). This charged form then enters the sodium channel pore from the intracellular side and binds to a specific receptor site.[3] This binding stabilizes the inactivated state of the channel, preventing it from returning to the resting state and firing another action potential.
Caption: Mechanism of Dibucaine action on sodium channels.
Q4: Are there other cellular pathways affected by Dibucaine that could influence its overall effect?
A4: Signaling Pathway: Dibucaine's Effect on the MAP Kinase Pathway
Besides its primary action on sodium channels, Dibucaine has been shown to inhibit the activation of the mitogen-activated protein (MAP) kinase signaling pathway.[7] Specifically, it can suppress the activation of MAP kinase and the expression of c-Fos, which are mediated by L-type calcium channels.[7] This suggests that Dibucaine's effects may extend beyond simple nerve block to modulating intracellular signaling cascades involved in neuronal function and gene expression.
Caption: Dibucaine's inhibitory effect on the MAP kinase pathway.
References
- 1. Transient Heat Hyperalgesia During Resolution of Ropivacaine Sciatic Nerve Block in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onset and duration of intradermal mixtures of bupivacaine and lidocaine with epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. Local anesthetics: effect of pH on activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Sodium Channel Blockade by Dibucaine Hydrochloride: A Comparative Guide Using Specific Subtype Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the sodium channel blockade mechanism of Dibucaine Hydrochloride. By leveraging specific sodium channel subtype blockers, researchers can elucidate the nuanced interactions of this potent local anesthetic. This document outlines comparative data with other anesthetics, detailed experimental protocols, and visual representations of key concepts and workflows to support rigorous scientific investigation.
Introduction to this compound and Sodium Channel Subtypes
This compound is a long-acting amide local anesthetic known for its high potency.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1] The family of VGSCs is diverse, comprising nine subtypes (NaV1.1–NaV1.9) with distinct tissue distribution, biophysical properties, and pharmacological sensitivities.[2][3] Understanding how Dibucaine interacts with these specific subtypes is paramount for predicting its therapeutic efficacy and potential side-effect profile, such as cardiotoxicity or differential effects on sensory versus motor neurons.
A primary classification of neuronal sodium channels is based on their sensitivity to the neurotoxin Tetrodotoxin (TTX).[4] TTX-sensitive (TTX-S) channels (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, NaV1.7) are blocked by nanomolar concentrations of TTX, while TTX-resistant (TTX-R) channels (NaV1.5, NaV1.8, NaV1.9) are significantly less sensitive.[3][4] This differential sensitivity provides a powerful tool for pharmacologically dissecting the effects of broad-spectrum blockers like Dibucaine.
Comparative Analysis of Sodium Channel Blockers
Local anesthetics exhibit state-dependent binding, showing higher affinity for open or inactivated channel states than for the resting state. This property leads to "use-dependent" or "phasic" block, where inhibition increases with the frequency of channel activation.[5] While specific IC50 values for Dibucaine across all NaV subtypes are not extensively documented in publicly available literature, its high potency is well-established.[6] The following tables compare the known potencies of other common local anesthetics and the selectivity of specific blockers to provide context for validation studies.
Table 1: Comparative Potency of Local Anesthetics on TTX-S vs. TTX-R Sodium Channels
| Compound | Channel Type | Tonic Block IC50 (µM) | Inactivated State Block IC50 (µM) | Key Characteristics |
| This compound | TTX-S & TTX-R | High Potency (Specific IC50 values not fully detailed in literature) | High Potency | Known for high lipid solubility and long duration of action.[6] |
| Lidocaine | TTX-S | 42 µM | - | TTX-S channels are approximately 5 times more sensitive to tonic block by lidocaine than TTX-R channels.[7] |
| TTX-R (General) | 210 µM | 60 µM | TTX-R channels show significant use-dependent block with lidocaine.[7] | |
| NaV1.7 (TTX-S) | 450 µM | - | Lower sensitivity compared to NaV1.8.[8] | |
| NaV1.8 (TTX-R) | 104 µM | - | Higher sensitivity compared to NaV1.7, with more pronounced use-dependent block.[8][9] | |
| NaV1.9 (TTX-R) | 356 µM | - | Relatively low sensitivity compared to other subtypes.[10] | |
| Bupivacaine | TTX-S | 13 µM | - | Higher potency than lidocaine on both TTX-S and TTX-R channels.[7] |
| TTX-R | 32 µM | - | Demonstrates potent, use-dependent block.[7][11] |
Table 2: Potency of Subtype-Selective Sodium Channel Blockers
| Blocker | Target Channel(s) | Effective Concentration / IC50 | Mechanism of Action |
| Tetrodotoxin (TTX) | TTX-S (NaV1.1, 1.2, 1.3, 1.4, 1.6, 1.7) | 1-10 nM | Pore blocker, binds to the outer vestibule of the channel.[4] |
| A-803467 | NaV1.8 (TTX-R) | ~100 nM (rodent) | Highly selective small molecule inhibitor.[12] |
Experimental Protocols for Validation
The gold standard for characterizing the interaction of a compound with voltage-gated ion channels is the whole-cell patch-clamp electrophysiology technique. This method allows for precise control of the cell membrane potential and direct measurement of the ionic currents flowing through the channels.
Objective: To quantify the inhibitory effect (IC50) of this compound on a specific NaV subtype and to differentiate its action from that of selective blockers.
Materials:
-
Cell Line: A mammalian cell line (e.g., HEK-293 or CHO) stably expressing the human NaV subtype of interest (e.g., hNaV1.5, hNaV1.7, or hNaV1.8).
-
Solutions:
-
Internal (Pipette) Solution (in mM): 135 CsF, 10 NaCl, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
-
Compounds:
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Tetrodotoxin (for isolating TTX-R currents).
-
Specific NaV subtype blocker (e.g., A-803467 for NaV1.8).
-
-
Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system, and data acquisition software.
Methodology:
-
Cell Preparation: Culture the chosen cell line to 50-80% confluency. On the day of the experiment, gently dissociate the cells and plate them onto glass coverslips in the recording chamber.
-
Whole-Cell Configuration: Obtain a giga-ohm seal between the patch pipette and a single cell. Rupture the cell membrane to achieve the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane at a holding potential where most channels are in the resting state (e.g., -120 mV).
-
Apply a series of voltage steps to elicit sodium currents. The specific voltage protocol will depend on the channel subtype and the type of block being investigated.
-
-
Protocol for Tonic Block:
-
From a holding potential of -120 mV, apply a 20-40 ms depolarizing pulse to the voltage of peak activation (e.g., -10 mV).
-
Apply pulses at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
-
Record baseline currents in the external solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing 3-5 minutes for equilibration at each concentration, and record the resulting currents.
-
-
Protocol for Use-Dependent (Phasic) Block:
-
From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., 20 pulses of 10 ms duration to -10 mV) at a higher frequency (e.g., 10 Hz).
-
Record the peak current for each pulse in the train. Use-dependent block is observed as a progressive decrease in current amplitude during the pulse train.
-
Perform this protocol at baseline and in the presence of Dibucaine.
-
-
Validation with Selective Blockers:
-
To study a TTX-R channel like NaV1.8, add a saturating concentration of TTX (e.g., 300 nM) to the external solution to block any endogenous TTX-S channels. Then, apply Dibucaine to determine its effect solely on the TTX-R current.
-
To confirm the identity of the expressed channel, apply a known selective blocker (e.g., A-803467 for NaV1.8) and observe the expected potent inhibition.
-
-
Data Analysis:
-
Measure the peak inward sodium current for each voltage step.
-
Calculate the percentage of current inhibition at each Dibucaine concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Visualizations of Workflows and Mechanisms
Conclusion
Validating the effects of this compound on specific sodium channel subtypes is essential for a complete understanding of its pharmacological profile. By employing rigorous electrophysiological techniques and using a comparative approach with subtype-selective blockers like Tetrodotoxin and others, researchers can parse the broad-spectrum activity of Dibucaine. This detailed characterization is critical for advancing drug development, enabling the design of safer and more effective therapeutics that target specific channelopathies or neuronal pathways while minimizing off-target effects. The protocols and comparative data presented in this guide serve as a foundational resource for such investigations.
References
- 1. sophion.co.jp [sophion.co.jp]
- 2. Differences in local anaesthetic and antiepileptic binding in the inactivated state of human sodium channel Nav1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrodotoxin-sensitive and tetrodotoxin-resistant Na+ channels differ in their sensitivity to Cd2+ and Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Potent inhibition of anoxic depolarization by the sodium channel blocker dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Distinct local anesthetic affinities in Na+ channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use-dependent block by lidocaine but not amitriptyline is more pronounced in tetrodotoxin (TTX)-Resistant Nav1.8 than in TTX-sensitive Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparison of the Membrane Disruptive Effects of Dibucaine HCl and Bupivacaine HCl: A Guide for Researchers
This guide provides a comparative analysis of the in vitro membrane disruptive effects of two common local anesthetics, Dibucaine hydrochloride (HCl) and Bupivacaine hydrochloride (HCl). The information presented is intended for researchers, scientists, and professionals in drug development, offering a concise summary of their relative potencies, underlying mechanisms, and the experimental methods used for their evaluation.
Comparative Analysis of Membrane Disruptive Potency
An in vitro study utilizing red blood cells as a model system demonstrates a significantly greater membrane disruptive potential for Dibucaine HCl compared to Bupivacaine HCl. The efficacy of membrane disruption is quantified by the EC50 value, which represents the concentration of the anesthetic required to lyse 50% of the red blood cells. A lower EC50 value indicates a higher disruptive potency.
The study reveals that Dibucaine HCl is capable of causing significant membrane disruption at concentrations that are clinically relevant.[1] In contrast, Bupivacaine HCl exhibits a much lower potential for membrane destruction, with its EC50 values being substantially higher.[1]
Table 1: Comparative EC50 Values for Membrane Disruption of Dibucaine HCl and Bupivacaine HCl [1]
| Compound | pH | EC50 (%) |
| Dibucaine HCl | 5.0 | 0.17 |
| 6.0 | 0.18 | |
| 7.0 | 0.13 | |
| Bupivacaine HCl | 5.0 | 1.36 |
| 6.0 | 1.36 | |
| 7.0 | Not measurable due to low solubility |
Mechanism of Membrane Disruption
The primary mechanism by which local anesthetics like Dibucaine HCl and Bupivacaine HCl disrupt cell membranes is through direct physicochemical interaction with the lipid bilayer.[2][3][4] This is distinct from their anesthetic action, which involves the blockade of voltage-gated sodium channels.[5][6]
The membrane disruptive process does not involve a specific signaling pathway but is rather a consequence of the drugs' amphipathic nature. The lipophilic portions of the anesthetic molecules intercalate into the hydrophobic core of the lipid bilayer, while the hydrophilic portions interact with the polar head groups.[2] This insertion disrupts the ordered structure of the membrane, leading to increased fluidity, altered permeability, and eventual lysis.[4][7] Dibucaine, being more lipid-soluble, penetrates and disorders the lipid membrane more effectively than Bupivacaine, contributing to its greater disruptive potency.
Experimental Protocols
The following is a detailed methodology for a standard in vitro hemolysis assay, a common method to assess drug-induced membrane disruption, based on established protocols.[1][8][9]
Objective: To determine the concentration-dependent hemolytic activity of Dibucaine HCl and Bupivacaine HCl on erythrocytes.
Materials:
-
Freshly collected human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.4)
-
Dibucaine HCl and Bupivacaine HCl stock solutions
-
Triton X-100 (or similar detergent) for positive control (100% lysis)
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Red Blood Cells:
-
Obtain whole blood anticoagulated with EDTA or heparin.
-
Centrifuge the blood at 500 x g for 5 minutes at room temperature to pellet the erythrocytes.
-
Aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending it in 10 volumes of PBS (pH 7.4) and centrifuging again. Repeat this washing step two more times.
-
After the final wash, resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of Dibucaine HCl and Bupivacaine HCl in PBS of the desired pH.
-
In a 96-well plate, add 100 µL of each anesthetic dilution to triplicate wells.
-
For the negative control (0% lysis), add 100 µL of PBS to several wells.
-
For the positive control (100% lysis), add 100 µL of a detergent solution (e.g., 1% Triton X-100) to several wells.
-
-
Incubation:
-
Add 50 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for a specified period, typically 30 to 60 minutes.[10]
-
-
Quantification of Hemolysis:
-
After incubation, centrifuge the microplate at 2500 x g for 6 minutes to pellet the intact RBCs.[10]
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 541 nm using a spectrophotometer. This wavelength is characteristic of hemoglobin released from lysed cells.[10]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each anesthetic concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the percentage of hemolysis against the anesthetic concentration and determine the EC50 value for each compound.
-
Visualizations
Caption: Workflow for the in vitro hemolysis assay.
Caption: Mechanism of local anesthetic-induced membrane disruption.
References
- 1. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local anesthetics and pressure: a comparison of dibucaine binding to lipid monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibucaine effects on structural and elastic properties of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuronal lipid membrane permeability was markedly increased by bupivacaine and mildly affected by lidocaine and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemolysis Assay [protocols.io]
Comparison Guide: Utilizing Tetrodotoxin to Validate the Sodium Channel-Specific Effects of Dibucaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodology for using Tetrodotoxin (TTX), a potent and specific neurotoxin, to experimentally validate that the primary mechanism of action for the local anesthetic Dibucaine Hydrochloride is the blockade of voltage-gated sodium channels (VGSCs). Understanding target specificity is paramount for accurate pharmacological characterization and preclinical development.
Introduction: The Importance of Target Validation
Dibucaine is recognized as one of the most potent and long-acting local anesthetics.[1] Its clinical effect is achieved by blocking the initiation and conduction of nerve impulses, a process primarily attributed to the inhibition of VGSCs.[1][2] However, like many pharmacological agents, the possibility of off-target effects exists, where the drug may interact with other ion channels or cellular components.[3]
To rigorously confirm that the observed anesthetic effects of Dibucaine are mediated specifically through its intended target, a highly selective pharmacological tool is required. Tetrodotoxin (TTX) serves this purpose perfectly. TTX is a powerful neurotoxin that physically occludes the outer pore of most VGSCs (known as TTX-sensitive or TTX-S channels), effectively silencing them.[4][5] By comparing the effects of Dibucaine in the presence and absence of TTX, researchers can dissect and confirm its sodium channel-specific activity.
Comparative Mechanisms of Action: Dibucaine vs. Tetrodotoxin
Dibucaine and TTX inhibit sodium channel function through fundamentally different mechanisms and at distinct binding sites.
-
This compound: As a typical local anesthetic, Dibucaine acts from the intracellular side of the neuronal membrane.[2] Its action is state-dependent, showing a higher affinity for channels in the open and inactivated states than in the resting state.[2][3] The uncharged form of Dibucaine diffuses across the cell membrane, becomes protonated within the cytoplasm, and then enters and blocks the channel's inner pore.[2]
-
Tetrodotoxin (TTX): In contrast, TTX acts exclusively from the extracellular side . It functions as a physical plug, binding with high affinity to the outer vestibule of the channel pore, thereby preventing the passage of sodium ions.[4][6] Its block is not state-dependent in the same manner as local anesthetics.[7]
Experimental Protocol: Isolating Sodium Channel-Specific Effects
The whole-cell patch-clamp electrophysiology technique is the gold standard for investigating ion channel pharmacology.[8][9] This protocol allows for the direct measurement of sodium currents and the precise quantification of block by pharmacological agents.
Objective: To quantify the inhibition of TTX-sensitive sodium currents by Dibucaine and verify that its effect is not present after these channels have been pre-blocked by TTX.
Methodology:
-
Cell Preparation: Utilize isolated neurons from the dorsal root ganglion (DRG) or a heterologous expression system (e.g., HEK293 cells) transfected with the specific sodium channel subtype of interest.
-
Establish Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane to gain electrical access to the cell's interior.
-
Record Baseline Currents: Measure control sodium currents (INa) by applying a depolarizing voltage step from a holding potential (e.g., -100 mV to 0 mV).
-
Apply Dibucaine: Perfuse the cell with a solution containing this compound. Record the inhibited INa and quantify the percentage of tonic block.
-
Washout: Perfuse with a control solution to ensure the reversibility of the Dibucaine block.
-
Apply Tetrodotoxin: Perfuse with a saturating concentration of TTX (e.g., 500 nM) to completely block all TTX-sensitive sodium channels.
-
Co-apply Dibucaine and TTX: While maintaining the TTX perfusion, reintroduce Dibucaine at the same concentration used in step 4. Measure any residual current.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized to clearly demonstrate the validation. The expected outcome is that once TTX has blocked the channels, Dibucaine will produce no significant additional block, confirming its action on that channel population.
Table 1: Comparative Potency of Local Anesthetics on Sodium Channel Subtypes
This table presents known half-maximal inhibitory concentrations (IC₅₀) for common local anesthetics on TTX-sensitive (TTX-S) and TTX-resistant (TTX-R) sodium channels. Dibucaine is known to be more potent than lidocaine and bupivacaine, though specific IC₅₀ values can vary by channel subtype and experimental conditions.[1][10][11]
| Local Anesthetic | Target Channel Type | Tonic Block IC₅₀ (µM) | Reference |
| Lidocaine | TTX-S Na⁺ Current | 42 | [10][11] |
| TTX-R Na⁺ Current | 210 | [10][11] | |
| Bupivacaine | TTX-S Na⁺ Current | 13 | [10][11] |
| TTX-R Na⁺ Current | 32 | [10][11] | |
| Dibucaine HCl | TTX-S Na⁺ Current | Potent (Expected <10) | [1] |
Table 2: Representative Experimental Data from a TTX Validation Study
This table illustrates the hypothetical results from the patch-clamp protocol described above, demonstrating how data can be used to confirm specificity.
| Experimental Condition | Peak INa (pA) | % Inhibition vs. Control | Interpretation |
| 1. Control | -5000 | 0% | Baseline sodium current. |
| 2. Dibucaine (10 µM) | -1500 | 70% | Significant block by Dibucaine. |
| 3. Washout | -4850 | 3% | Effect is reversible. |
| 4. TTX (500 nM) | -150 | 97% | Complete block of TTX-S channels. |
| 5. TTX + Dibucaine (10 µM) | -145 | 97.1% | No significant additional block from Dibucaine. |
Interpretation of Results:
The data in Table 2 clearly shows that after the TTX-sensitive channels are blocked by TTX (97% inhibition), the subsequent addition of Dibucaine has no further effect. This result strongly validates that the 70% inhibition originally observed with Dibucaine alone was due to its specific action on the TTX-sensitive sodium channel population. Any residual effect after TTX application would suggest action on TTX-resistant channels or off-target effects.[10][12][13]
Comparison with Alternatives and Off-Target Considerations
While Dibucaine is a potent sodium channel blocker, it is crucial to recognize that local anesthetics can exhibit off-target activities, including the modulation of:
-
Voltage-gated potassium channels[3]
-
Voltage-gated calcium channels[3]
-
G-protein-coupled receptors (GPCRs)[3]
-
NMDA receptors[3]
These off-target interactions can contribute to the overall pharmacological profile and potential side effects of the drug.[14][15][16] The experimental use of TTX is the most direct and definitive method to isolate and confirm the contribution of TTX-sensitive sodium channel block to the drug's primary mechanism of action, separating it from these other potential effects.
Conclusion
The use of Tetrodotoxin as a pharmacological tool is indispensable for the precise characterization of sodium channel-blocking agents like this compound. The experimental workflow detailed in this guide—employing patch-clamp electrophysiology to compare the effects of Dibucaine before and after complete channel block by TTX—provides unequivocal evidence of its on-target specificity. This validation is a critical step in drug development, enhancing our understanding of molecular mechanisms, informing structure-activity relationships, and providing a solid foundation for assessing therapeutic potential and safety.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dibucaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Predicting Structural Details of the Sodium Channel Pore Basing on Animal Toxin Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basis for tetrodotoxin and lidocaine effects on action potentials in dog ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The tetrodotoxin-resistant Na+ channel Na (v)1.8 reduces the potency of local anesthetics in blocking C-fiber nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent inhibition of anoxic depolarization by the sodium channel blocker dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dibucaine (Nupercainal): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 16. Dibucaine Topical Side Effects: Common, Severe, Long Term [drugs.com]
A Comparative Analysis of the Anesthetic Potency of Dibucaine Hydrochloride and Other Local Anesthetics
This guide provides a detailed comparison of the anesthetic potency of Dibucaine Hydrochloride against other commonly used local anesthetics: Lidocaine, Bupivacaine, and Ropivacaine. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to facilitate informed decisions in both research and clinical applications.
Mechanism of Action: The Common Pathway
Local anesthetics, including Dibucaine, Lidocaine, Bupivacaine, and Ropivacaine, exert their effects by blocking nerve impulses.[1][2] The primary mechanism of action involves the inhibition of voltage-gated sodium channels within the neuronal cell membrane.[1][2] By binding to these channels, the influx of sodium ions is prevented, which is a critical step in the generation and propagation of action potentials.[1][2] This blockade of nerve signal transmission results in a temporary loss of sensation in the targeted area.
This compound is recognized as one of the most potent and long-acting local anesthetics available.[3] Its high lipid solubility and protein-binding capacity contribute to its prolonged duration of action.[1]
Figure 1: Signaling pathway of local anesthetics.
Comparative Anesthetic Potency
The potency of local anesthetics is often compared using the median effective dose (ED50), which is the dose required to produce a specific anesthetic effect in 50% of subjects. Other important parameters include the onset and duration of action. While direct comparative studies across all four anesthetics are limited, the available data allows for a relative ranking of their potency and duration.
Dibucaine is consistently reported as having the highest potency and longest duration of action. Bupivacaine is also a high-potency, long-acting anesthetic, though generally considered less potent than dibucaine.[2][3] Ropivacaine has a potency slightly less than that of bupivacaine.[4] Lidocaine serves as a standard for comparison and is considered to have intermediate potency and duration of action.[2][5] The higher lipid solubility and protein binding of agents like bupivacaine and dibucaine are key factors contributing to their increased potency and duration.[1]
Table 1: Comparative Properties of Local Anesthetics
| Anesthetic Agent | Relative Potency (approx.) | Onset of Action | Duration of Action | Key Characteristics |
| Dibucaine HCl | High | Moderate | Very Long | Considered one of the most potent and longest-acting local anesthetics.[3][6] |
| Bupivacaine HCl | High | Moderate to Slow | Long | High potency and long duration of action.[1][2][5] |
| Ropivacaine HCl | High | Moderate to Slow | Long | Slightly less potent than bupivacaine.[4] |
| Lidocaine HCl | Intermediate | Rapid | Moderate | Widely used standard with a rapid onset of action.[2][5] |
Note: The relative potency is a generalized comparison based on available literature. Specific values can vary depending on the experimental model, route of administration, and endpoint measured.
Experimental Protocols for Assessing Anesthetic Potency
The potency of local anesthetics is determined through various in vivo and in vitro experimental models. Below are detailed protocols for common in vivo assays.
Rat Sciatic Nerve Block Model
This model is used to assess both sensory and motor blockade of a peripheral nerve.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats (250-300g).
-
Procedure:
-
The rat is anesthetized with an appropriate general anesthetic.
-
The sciatic nerve in the thigh is surgically exposed through a small incision.
-
A specific volume of the local anesthetic solution (e.g., 0.1-0.5 mL) is carefully injected around the exposed nerve.
-
The incision is closed, and the animal is allowed to recover from general anesthesia.
-
-
Assessment of Anesthesia:
-
Motor Block: The degree of motor function impairment in the affected limb is assessed at regular intervals using a scale (e.g., from normal movement to complete paralysis).
-
Sensory Block (Nociception): A noxious stimulus (e.g., thermal stimulus from a radiant heat source or mechanical stimulus with von Frey filaments) is applied to the plantar surface of the hind paw. The latency to withdrawal of the paw is measured. An increase in withdrawal latency indicates a sensory block.
-
-
Data Analysis: The onset time, peak effect, and duration of both motor and sensory blocks are recorded. Dose-response curves are often generated to determine the ED50.
Mouse Tail-Flick Test
This is a common method for evaluating the analgesic properties of drugs, including local anesthetics, by measuring the response to a thermal stimulus.
-
Animal Model: Adult mice (e.g., Swiss Webster, 20-30g).
-
Procedure:
-
The local anesthetic is administered subcutaneously at the base of the tail.
-
The mouse is gently restrained, and a portion of its tail is exposed to a focused beam of radiant heat.
-
-
Assessment of Anesthesia:
-
The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A baseline latency is measured before drug administration.
-
Measurements are repeated at set intervals after administration of the anesthetic. An increase in latency indicates an analgesic effect.
-
A cut-off time is established to prevent tissue damage.
-
-
Data Analysis: The duration of the anesthetic effect is determined by the time it takes for the tail-flick latency to return to baseline.
References
- 1. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of intracellular lidocaine and bupivacaine concentrations producing nerve conduction block in the giant axon of crayfish in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. To Compare and Analyze the Potency of two Topical Anesthetic Gels in Reducing Inferior Alveolar Injection Pain in Children of 8–12 Years: A Double-Blinded Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of Novel Anesthetics Against Dibucaine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of novel anesthetics against the long-acting local anesthetic, Dibucaine Hydrochloride. By presenting supporting experimental data, detailed methodologies, and visual representations of mechanisms and workflows, this document aims to be a valuable resource for researchers and professionals in the field of drug development and anesthesia.
Introduction to Anesthetic Benchmarking
The development of novel local anesthetics is driven by the pursuit of agents with a longer duration of action, improved safety profile, and enhanced efficacy compared to existing options. This compound, a potent and long-acting amide local anesthetic, serves as a crucial benchmark in this endeavor. Its primary mechanism of action, like other local anesthetics, involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the initiation and propagation of nerve impulses.[1] Novel anesthetics, including liposomal formulations and site-1 sodium channel blockers, aim to improve upon these characteristics.
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the efficacy of this compound with several other local anesthetics, including novel formulations. It is important to note that direct head-to-head comparisons of a wide range of novel anesthetics against Dibucaine are limited in the current literature. Therefore, bupivacaine, another potent, long-acting amide local anesthetic, is often used as a comparator for these novel agents.
| Anesthetic Agent | Onset of Action | Duration of Anesthesia | Reference |
| This compound | Slower | Long | [2][3] |
| Lidocaine Hydrochloride | Fast (<2 min) | 1-2 hours | [] |
| Bupivacaine Hydrochloride | 5 min | 2-4 hours | [] |
| Liposomal Bupivacaine | Slower than plain bupivacaine | Up to 72 hours | [2][5] |
| Neosaxitoxin (in combination with bupivacaine) | N/A | Significantly prolonged vs. bupivacaine alone | [6] |
Table 1: In Vivo Efficacy Comparison of Local Anesthetics. This table provides a qualitative and quantitative overview of the onset and duration of action for this compound and other selected anesthetics based on available in vivo data.
| Anesthetic Agent | IC50 for Sodium Channel Blockade (µM) | Potency Relative to Lidocaine | Reference |
| This compound | Not directly available for Na+ channel; 3.8-5.3 µM for SChE inhibition | High | [3][7] |
| Lidocaine Hydrochloride | 204 | 1 | [6] |
| Bupivacaine Hydrochloride | 27 | ~7.5x more potent | [6] |
| Tetracaine | 0.7 | ~291x more potent | [6] |
Mechanism of Action: Signaling Pathways
The primary mechanism of action for both this compound and novel local anesthetics is the blockade of voltage-gated sodium channels within the neuron.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. Cinchocaine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Local Anesthetics in Clinical Practice: Pharmacologic Considerations and Potential Roles for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained release local anesthetics for pain management: relevance and formulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dibucaine's Pro-Apoptotic Effects Across Diverse Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals validating the therapeutic potential of Dibucaine, a local anesthetic, in oncology. This report synthesizes experimental data on its efficacy in inducing programmed cell death in various cancer cell lines.
Dibucaine, a potent local anesthetic, has demonstrated significant pro-apoptotic effects in various cancer cell lines, suggesting its potential as a repurposed therapeutic agent in oncology. This guide provides a comparative analysis of its efficacy, summarizing key quantitative data and detailing the experimental methodologies used to validate its mechanism of action.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 value for Dibucaine in a specific cancer cell line.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| HL-60 | Promyelocytic Leukemia | 100 | [1] |
| SK-N-MC | Neuroblastoma | Not Reported | |
| Breast Cancer Cells | Breast Cancer | Not Reported |
Note: While studies confirm pro-apoptotic effects in SK-N-MC and breast cancer cells, specific IC50 values for Dibucaine have not been reported in the reviewed literature.
Mechanism of Action: Induction of Apoptosis
Experimental evidence indicates that Dibucaine induces apoptosis through a multifaceted mechanism primarily involving the intrinsic mitochondrial pathway. Key events observed across different cancer cell lines include:
-
Caspase Activation: Dibucaine treatment leads to the activation of a cascade of caspases, which are crucial executioners of apoptosis. In promyelocytic leukemia (HL-60) cells, activation of caspase-3, -6, -8, and -9 has been confirmed.[1]
-
Mitochondrial Dysfunction: A critical step in Dibucaine-induced apoptosis is the disruption of mitochondrial function. This is characterized by the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[1]
-
DNA Fragmentation: A hallmark of apoptosis, the cleavage of genomic DNA into a characteristic ladder pattern, has been observed in both HL-60 and neuroblastoma (SK-N-MC) cells following Dibucaine treatment.[1][2]
-
Calcium Influx and Oxidative Stress: In neuroblastoma cells, Dibucaine has been shown to increase intracellular calcium levels and induce the production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[2]
Visualizing the Apoptotic Pathway and Experimental Workflow
To illustrate the key molecular events and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
A summary of the key experimental protocols used to assess the pro-apoptotic effects of Dibucaine is provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Dibucaine for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
-
Cell Lysis: Cells treated with Dibucaine are harvested and lysed to release cellular components, including DNA.
-
DNA Extraction: DNA is extracted from the cell lysate using methods such as phenol-chloroform extraction.
-
Electrophoresis: The extracted DNA is loaded onto an agarose gel.
-
Visualization: The gel is stained with a DNA-intercalating agent (e.g., ethidium bromide) and visualized under UV light to observe the characteristic ladder pattern of fragmented DNA.
Western Blot Analysis for Caspase Activation
-
Protein Extraction: Total protein is extracted from Dibucaine-treated and control cells.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the caspases of interest (e.g., cleaved caspase-3, -8, -9) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Cell Harvesting: Both adherent and suspension cells are collected after treatment with Dibucaine.
-
Cell Washing: The cells are washed with a binding buffer to prepare them for staining.
-
Staining: Cells are incubated with Annexin V-FITC and Propidium Iodide (PI) in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The available data strongly supports the pro-apoptotic potential of Dibucaine in promyelocytic leukemia and neuroblastoma cell lines. The consistent induction of apoptosis through the mitochondrial pathway highlights its promise as a candidate for further preclinical and clinical investigation. However, the lack of extensive quantitative data, particularly IC50 values across a broader range of cancer cell lines, including breast cancer, underscores the need for further research to fully elucidate its therapeutic window and differential efficacy. The experimental protocols detailed in this guide provide a robust framework for conducting such validation studies.
References
Comparative Proteomics of Cells Treated with Dibucaine Versus Other Sodium Channel Blockers: A Research Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular proteomic effects of Dibucaine and other sodium channel blockers, supported by available experimental data. While direct comparative proteomic studies are limited, this document synthesizes findings from individual proteomic and protein-level investigations to offer insights into the differential molecular impacts of these compounds.
Introduction: Unraveling the Proteomic Landscape of Sodium Channel Blockade
Dibucaine, a potent long-acting amide-type local anesthetic, exerts its primary effect by blocking voltage-gated sodium channels, thereby inhibiting the initiation and conduction of nerve impulses.[1] However, the broader cellular consequences of dibucaine exposure, particularly in comparison to other sodium channel blockers like lidocaine and bupivacaine, are not fully understood at the proteome level. Understanding these differential effects is crucial for elucidating mechanisms of both efficacy and toxicity, and for the development of novel therapeutics with improved safety profiles.
This guide summarizes the current, albeit sparse, knowledge on the comparative proteomics of cells treated with dibucaine versus other sodium channel blockers. Due to a lack of head-to-head quantitative proteomic studies, this comparison is constructed from individual studies on related compounds, primarily focusing on bupivacaine for which comprehensive proteomic data is available, and supplemented with protein-specific findings for dibucaine and lidocaine.
Comparative Analysis of Proteomic Alterations
While a direct comparative proteomics dataset for dibucaine versus other sodium channel blockers is not publicly available, we can infer potential differences by examining the proteomic changes induced by the structurally related and widely studied local anesthetic, bupivacaine. A key study utilizing iTRAQ proteomics on human neuroblastoma cells (SH-SY5Y) treated with bupivacaine provides a foundational dataset for understanding the cellular response to this class of drugs.[2][3]
Quantitative Proteomic Data: Bupivacaine-Induced Changes
An isobaric tags for relative and absolute quantitation (iTRAQ) proteomic analysis of SH-SY5Y cells treated with bupivacaine for 24 hours identified 241 differentially expressed proteins. Of these, 145 were up-regulated and 96 were down-regulated.[2][3] The following table summarizes key proteins and their associated pathways affected by bupivacaine treatment.
| Protein Category | Representative Up-regulated Proteins | Representative Down-regulated Proteins | Associated Pathways | Reference |
| Apoptosis & Cell Cycle | BAX, Cytochrome c, Caspase-3 | BCL-2, CDK1, Cyclin B1 | Apoptosis, Cell Cycle Regulation | [2][3] |
| Oxidative Stress | SOD2, PRDX3, TXN | - | Response to Oxidative Stress | [2][3] |
| PI3K-Akt Signaling | PIK3R1, PDPK1 | PTEN | PI3K-Akt Signaling Pathway | [2][3] |
| MAPK Signaling | MAP2K1, MAPK1 | - | MAPK Signaling Pathway | [2] |
| Autophagy | LC3-II | - | Autophagy | [2][3] |
Protein-Level Effects of Dibucaine and Lidocaine
While comprehensive proteomic data for dibucaine is lacking, several studies have identified its effects on specific proteins and pathways:
-
Dibucaine:
-
Inhibits the activation of mitogen-activated protein (MAP) kinase mediated by L-type calcium channels.[4]
-
Induces gelsolin cleavage and caspase-3 activation, suggesting an apoptotic pathway.[5]
-
Reduces the degradation of proteins in the reservosomes of Trypanosoma cruzi by potentially altering the trafficking of proteases.[6]
-
-
Lidocaine:
-
Suppresses the increased expression of extracellular signal-regulated kinase (ERK) and cyclic AMP response element-binding (CREB) protein in a neuropathic pain model.[7]
-
Binds to the 20S proteasome and inhibits its chymotrypsin-like activity, leading to the stabilization of p53.[8][9]
-
Chronic treatment with lidocaine did not lead to an up-regulation of cell surface voltage-dependent sodium channels, in contrast to bupivacaine and ropivacaine.
-
The following table provides a comparative summary of the known protein-level effects of dibucaine, bupivacaine, and lidocaine.
| Feature | Dibucaine | Bupivacaine | Lidocaine |
| Primary Target | Voltage-gated sodium channels[1] | Voltage-gated sodium channels | Voltage-gated sodium channels |
| MAPK Pathway | Inhibits activation[4] | Activates (part of broader stress response)[2] | Suppresses ERK/CREB pathway[7] |
| Apoptosis | Induces caspase-3 activation[5] | Induces apoptosis via mitochondrial pathway[2][3] | Can induce apoptosis at high concentrations |
| Proteasome Interaction | Not reported | Not reported | Inhibits 20S proteasome activity[8][9] |
| Sodium Channel Expression (Chronic) | Not reported | Up-regulates cell surface expression | No effect on cell surface expression |
Experimental Protocols
This section details the methodologies employed in the key proteomic study of bupivacaine, which can serve as a template for future comparative studies involving dibucaine.
iTRAQ-Based Quantitative Proteomics of Bupivacaine-Treated Cells[2][3]
-
Cell Culture and Treatment: Human SH-SY5Y neuroblastoma cells were cultured and treated with bupivacaine (or vehicle control) for 24 hours.
-
Protein Extraction and Digestion: Cells were lysed, and the protein concentration was determined. Proteins were then reduced, alkylated, and digested with trypsin.
-
iTRAQ Labeling: The resulting peptides were labeled with 8-plex iTRAQ reagents according to the manufacturer's protocol.
-
Mass Spectrometry: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS data was searched against a human protein database to identify and quantify proteins. Proteins with a fold change > 1.2 or < 0.83 and a p-value < 0.05 were considered differentially expressed.
-
Bioinformatics Analysis: Differentially expressed proteins were subjected to bioinformatics analysis to identify enriched pathways and protein-protein interactions.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for comparative proteomics and a key signaling pathway affected by sodium channel blockers.
Caption: Experimental workflow for comparative proteomics.
Caption: Bupivacaine-activated PI3K/Akt signaling pathway.
Conclusion
The field of comparative proteomics for sodium channel blockers is still in its nascent stages. While direct comparisons involving dibucaine are yet to be published, the available data for related compounds like bupivacaine and lidocaine offer valuable preliminary insights. Bupivacaine appears to induce significant changes in pathways related to apoptosis, oxidative stress, and PI3K-Akt signaling. In contrast, lidocaine has been shown to interact with the proteasome and suppress the ERK/CREB pathway. Dibucaine is known to affect the MAP kinase pathway and induce apoptosis through caspase activation.
Future research employing quantitative proteomic techniques to directly compare the effects of dibucaine with other sodium channel blockers is warranted. Such studies will be instrumental in building a more complete picture of their differential mechanisms of action and toxicity, ultimately guiding the development of safer and more effective anesthetic and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. iTRAQ proteomics analysis reveals that PI3K is highly associated with bupivacaine-induced neurotoxicity pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.hku.hk [hub.hku.hk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-MS/MS measurement of lidocaine in rat skin and plasma. Application to study the release from medicated plaster. | Sigma-Aldrich [sigmaaldrich.com]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. A clinical and pharmacokinetic comparison of ropivacaine and bupivacaine in axillary plexus block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of efficacy of lignocaine, ropivacaine, and bupivacaine in pain control during extraction of mandibular posterior teeth - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Dibucaine Hydrochloride on Voltage-Gated Sodium Channel Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a compound and its target is paramount. This guide provides a comparative assessment of the potency of Dibucaine Hydrochloride across various voltage-gated sodium channel (Nav) isoforms. Due to the limited availability of comprehensive public data for Dibucaine across all isoforms, this guide includes comparative data for other well-characterized local anesthetics to provide a broader context for its potential selectivity and potency.
Dibucaine is recognized as a potent local anesthetic that functions by blocking voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.[1] Its high affinity for sodium channels is a key factor in its anesthetic efficacy.[1] Variations in the amino acid sequences of the different sodium channel isoforms can lead to differential affinities for blocking agents, influencing both the therapeutic efficacy and the potential side-effect profile of a drug.
Quantitative Comparison of Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for Dibucaine and provides a comparison with other local anesthetics across several key sodium channel isoforms. It is important to note that experimental conditions, such as the holding potential and pulsing frequency, can significantly influence the measured IC50 values, reflecting the state-dependent nature of sodium channel block by many local anesthetics.
| Sodium Channel Isoform | Dibucaine HCl IC50 (µM) | Lidocaine IC50 (µM) | Bupivacaine IC50 (µM) | Ropivacaine IC50 (µM) | Tetracaine IC50 (µM) | Noteworthy Characteristics of Isoform |
| Nav1.1 | Data not available | ~200 (Tonic Block) | Data not available | Data not available | Data not available | Central nervous system; implicated in epilepsy. |
| Nav1.2 | Data not available | ~200 (Tonic Block) | Data not available | Data not available | Data not available | Central nervous system; crucial for neuronal excitability. |
| Nav1.3 | Data not available | Data not available | Data not available | Data not available | Data not available | Expressed in developing neurons and upregulated in nerve injury. |
| Nav1.4 | Data not available | ~138 (Resting), ~38 (Inactivated) | Data not available | Data not available | Data not available | Skeletal muscle; mutations can lead to myotonias and paralyses.[2] |
| Nav1.5 | ~6.3 | ~268 (Tonic Block, -100mV), ~17 (Inactivated, -80mV)[3] | ~4.5 | ~10 | ~3.6 | Cardiac muscle; primary target for antiarrhythmic drugs.[3] |
| Nav1.6 | Data not available | Data not available | Data not available | Data not available | Data not available | Central and peripheral nervous systems; involved in neuronal firing. |
| Nav1.7 | Data not available | ~200-450 (Resting)[4][5] | Data not available | Data not available | ~8.8 (Open-channel)[6] | Peripheral nervous system; a key target for pain therapeutics.[7][8] |
| Nav1.8 | Data not available | ~104[4] | Data not available | Data not available | ~22 (Open-channel)[6] | Peripheral sensory neurons; associated with inflammatory and neuropathic pain. |
| Nav1.9 | Data not available | Data not available | Data not available | Data not available | Data not available | Peripheral sensory neurons; contributes to setting the resting membrane potential. |
Note: IC50 values can vary significantly based on experimental conditions (e.g., holding potential, use-dependence protocols). The data presented here are for comparative purposes and are collated from various sources. The absence of a value indicates that reliable data was not found in the public domain during the literature search.
Experimental Protocols
The determination of the potency of compounds like this compound on sodium channel isoforms is primarily conducted using the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ion channel currents in isolated cells expressing a specific sodium channel isoform.
General Protocol for Assessing Sodium Channel Inhibition:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells or other suitable mammalian cell lines are cultured under standard conditions.
-
Cells are transiently or stably transfected with the cDNA encoding the specific human sodium channel alpha subunit (e.g., SCN5A for Nav1.5) and often a beta subunit to ensure proper channel function and trafficking.
-
-
Electrophysiological Recording:
-
Transfected cells are identified, often by co-expression of a fluorescent marker.
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution typically containing CsF or CsCl to block potassium channels, and HEPES buffer to maintain pH.
-
The extracellular solution contains a physiological concentration of NaCl, along with buffers and other salts. Tetrodotoxin (TTX) may be included to block endogenous TTX-sensitive sodium channels if the isoform of interest is TTX-resistant.
-
-
Voltage-Clamp Protocols:
-
Cells are voltage-clamped at a holding potential where most channels are in the resting state (e.g., -100 mV to -120 mV).
-
To elicit sodium currents, depolarizing voltage steps are applied (e.g., to 0 mV for 20-50 ms).
-
To assess state-dependent block, specific voltage protocols are used:
-
Resting-state block: The drug is applied while the cell is held at a hyperpolarized potential.
-
Inactivated-state block: A long depolarizing pre-pulse is applied to inactivate the channels before the test pulse in the presence of the drug.
-
Use-dependent block: A train of depolarizing pulses is applied at a certain frequency to assess the cumulative block of the channels in the open and inactivated states.
-
-
-
Data Analysis:
-
The peak sodium current amplitude is measured before and after the application of various concentrations of this compound.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
The IC50 value is determined by fitting the concentration-response curve with the Hill equation.
-
Visualizing the Experimental Workflow and Drug Action
To better illustrate the processes involved in assessing the potency of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the IC50 of Dibucaine on a specific sodium channel isoform.
Caption: Simplified signaling pathway of Dibucaine's action on sodium channels.
References
- 1. Potent inhibition of anoxic depolarization by the sodium channel blocker dibucaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dibucaine Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dibucaine Hydrochloride, a potent local anesthetic, requires careful handling and adherence to specific disposal procedures to mitigate risks to human health and the ecosystem. This document provides essential, immediate safety and logistical information for the operational disposal of this compound.
Hazard Profile of this compound
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause serious eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this compound.[1][2][3]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1][2] | Ingestion |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1][2] | Eye Contact |
| Skin Contact | May be fatal in contact with skin.[4] | Skin Absorption |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in compliance with all applicable federal, state, and local regulations.[5] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination.[6]
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, syringes, PPE).
-
Segregate this compound waste from non-hazardous waste at the point of generation to prevent cross-contamination.
2. Containerization and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display "Hazardous Waste" and identify the contents as "this compound Waste."
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
4. Spill Management:
-
In the event of a spill, immediately contain the area.
-
For small spills, use appropriate tools to sweep up the solid material and place it in a convenient waste disposal container.[8]
-
For large spills, use a shovel to place the material into a suitable waste disposal container.[8]
-
Clean the spill area thoroughly.
5. Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.
6. Final Disposal:
-
Dispose of the contents and the container through an approved and licensed hazardous waste disposal company.[1][2]
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.[9]
-
Do not empty this compound into drains or release it into the environment.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and minimizing the environmental impact of pharmaceutical research and development activities. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. fishersci.nl [fishersci.nl]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Dibucaine Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Dibucaine Hydrochloride in a laboratory setting. Adherence to these procedural steps is essential for ensuring personnel safety and maintaining a secure research environment.
Hazard Summary & Engineering Controls
This compound is classified as harmful if swallowed and causes serious eye damage. It may also cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate engineering controls and personal protective equipment (PPE) are mandatory.
-
Primary Engineering Control: Handle this compound in a well-ventilated area.[1][2] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood or a powder containment hood should be used.
-
Emergency Preparedness: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.[2]
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted for all procedures involving this compound to ensure the appropriate level of PPE is selected. The following table summarizes the required PPE.
| PPE Category | Specification | Standard | Purpose |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be used in addition to goggles when there is a significant risk of splashes or dust generation. | EN 166 (EU) or NIOSH (US) / ANSI Z87.1 | Protects against eye contact with powder or solutions, which can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves. Double-gloving is recommended, particularly for extended handling. | EN 374 (EU) or ASTM F739 (US) | Prevents skin contact, which can lead to allergic reactions and systemic absorption. |
| Body Protection | A fully fastened laboratory coat with tight cuffs. For larger quantities or significant risk of contamination, impervious or fire/flame-resistant clothing is required.[1] | N/A | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Required when engineering controls are insufficient, if dust/aerosols are generated, or if exposure limits are exceeded. | NIOSH (US) or EN 143/149 (EU) | Prevents inhalation of the powdered compound, which is harmful. |
Glove Selection: Chemical Resistance Data
While specific permeation data for this compound is not widely available, recommendations can be made based on its chemical properties as an aromatic amine. Nitrile gloves are commonly used for incidental contact in laboratory settings.[3][4] However, for prolonged contact or immersion, more robust options should be considered. Always inspect gloves for damage before use and remove them immediately if contaminated.[5]
| Glove Material | Suitability for Incidental Contact (Splash) | Suitability for Extended Contact | Comments |
| Nitrile Rubber | Good | Fair to Poor | Preferred for general laboratory use and splash protection due to good dexterity and visible tear detection.[4] Some sources indicate poor resistance of nitrile to amines, so immediate removal upon contamination is critical.[6] |
| Neoprene | Very Good | Good | Offers good resistance to acids, bases, and alcohols. A suitable alternative to nitrile for longer-duration tasks.[7][8] |
| Butyl Rubber | Excellent | Excellent | Provides superior resistance to a wide range of chemicals but may offer less dexterity. Recommended for handling highly corrosive materials.[8] |
| Natural Rubber (Latex) | Fair | Poor | Not recommended due to the risk of latex allergies and lower chemical resistance compared to synthetic options.[7] |
Respiratory Protection: Cartridge Selection
The choice of respirator and filter depends on the concentration and physical form of the airborne contaminant.
| Condition / Task | Recommended Respirator Type | NIOSH Filter/Cartridge Code | Rationale |
| Weighing powder, potential for dust | Air-Purifying Half-Mask or Full-Facepiece Respirator | P100 (Magenta) | A P100 filter is 99.97% efficient at removing airborne particulates and is oil-proof.[9] This is the standard for handling potent pharmaceutical powders.[10] |
| Spill cleanup (with solvents) | Air-Purifying Half-Mask or Full-Facepiece Respirator | Combination: Organic Vapor/P100 (Black/Magenta) | Provides protection against both the this compound powder and the organic vapors from the cleaning solvent.[11][12][13] |
| High concentrations or emergency | Full-Facepiece Respirator or a Powered Air-Purifying Respirator (PAPR) | P100 (Magenta) or Combination Cartridge | Offers a higher protection factor. A full-facepiece also provides integrated eye and face protection.[1][9] |
Procedural Workflow for Handling and Disposal
The following workflow provides a step-by-step guide for safely handling this compound from preparation through disposal.
Caption: Logical workflow for safe handling and disposal of this compound.
Operational Plan: Step-by-Step Guidance
1. Preparation Phase:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper, solvents) and the this compound container.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all required PPE in the correct sizes. Inspect each item for damage.
2. Donning PPE:
-
The proper sequence for donning PPE is crucial to prevent contamination.
-
Step 1: Put on the lab coat or gown, ensuring it is fully snapped.[7]
-
Step 2: If required, don your respirator. Perform a user seal check.
-
Step 3: Put on safety goggles. If a full-facepiece respirator is used, this step is not needed.
-
Step 4: Don the first pair of gloves.
-
Step 5: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[14]
3. Handling the Chemical:
-
Perform all manipulations that may generate dust (e.g., weighing, transferring solids) within the fume hood.
-
Use a spatula for transfers. Avoid pouring the powder directly.
-
If creating a solution, add the powder to the solvent slowly to minimize aerosolization.
-
Keep the primary container of this compound closed when not in use.
4. Decontamination:
-
After handling, decontaminate all surfaces and equipment. A common procedure involves wiping surfaces with an appropriate solvent (e.g., alcohol) followed by a detergent solution.[2]
-
Collect all cleaning materials as hazardous waste.
5. Doffing PPE:
-
To avoid contaminating yourself, remove PPE in the correct order, typically in an anteroom or designated area.
-
Step 1: Remove the outer pair of gloves. Dispose of them in the designated waste container.
-
Step 2: Remove the lab coat by rolling it outwards and away from the body, avoiding contact with the exterior.
-
Step 3: Remove goggles or face shield from the back.
-
Step 4: Remove the inner pair of gloves using a skin-to-skin and glove-to-glove technique.[14]
-
Step 5: Wash hands thoroughly with soap and water for at least 20 seconds.[7]
Disposal Plan
This compound waste is considered hazardous.[15] All waste materials must be segregated, properly labeled, and disposed of through a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in the regular trash.[1]
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weighing paper, bench protectors, and other solid PPE in a clearly labeled, sealed plastic bag or a dedicated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible wastes.
-
Empty Containers: The original container, even if "empty," will contain residue. It must be disposed of as hazardous waste.[16] Rinsing the container is an option, but the rinsate must be collected as hazardous liquid waste.[1]
2. Labeling and Storage:
-
All waste containers must be affixed with a hazardous waste label detailing the contents (i.e., "this compound Waste"), the primary hazards (Toxic, Harmful), and the date of accumulation.
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials, pending collection.
3. Final Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Follow all local, state, and federal regulations for hazardous waste disposal.[15][16]
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. biosafety.utk.edu [biosafety.utk.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. 3.4.3 Types of Gloves | Environment, Health and Safety [ehs.cornell.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. majorsafety.com [majorsafety.com]
- 11. legionsafety.com [legionsafety.com]
- 12. cdc.gov [cdc.gov]
- 13. cdpr.ca.gov [cdpr.ca.gov]
- 14. publichealthontario.ca [publichealthontario.ca]
- 15. fishersci.nl [fishersci.nl]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
